Product packaging for 6,7-Dihydroxyisoquinoline(Cat. No.:)

6,7-Dihydroxyisoquinoline

Cat. No.: B8693075
M. Wt: 161.16 g/mol
InChI Key: LOIDKAGDLUKYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydroxyisoquinoline is a high-value chemical scaffold in medicinal chemistry and pharmacological research. Its core research application is as a potent inhibitor of the binding between Insulin-like Growth Factor (IGF) and IGF-binding proteins (IGFBPs) . This mechanism is crucial for studying the IGF axis, a key signaling pathway involved in cellular growth, proliferation, and differentiation. By disrupting the IGF-IGFBP complex, this compound helps increase the bioavailability of free IGF, making it a vital tool for probing this pathway in metabolic and oncological research. Optimized derivatives of this compound-3-carboxylic acid have demonstrated excellent in vitro potency, with some analogues exhibiting inhibition constants (K i ) in the nanomolar range . The strategic modification of its structure, such as replacing the labile catechol group, has led to compounds with enhanced stability while retaining high potency, underscoring the versatility of the this compound core in structure-activity relationship (SAR) studies . As part of the broader isoquinoline family, which is known for its diverse therapeutic panorama, this compound offers researchers a robust starting point for developing novel bioactive molecules . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B8693075 6,7-Dihydroxyisoquinoline

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

isoquinoline-6,7-diol

InChI

InChI=1S/C9H7NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h1-5,11-12H

InChI Key

LOIDKAGDLUKYNE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=CC(=C(C=C21)O)O

Origin of Product

United States

Synthetic Methodologies for 6,7 Dihydroxyisoquinoline Core and Analogs

Classical Approaches to Isoquinoline (B145761) Ring System Construction

Traditional methods for synthesizing the isoquinoline ring have been foundational in organic chemistry. These approaches typically involve the cyclization of a β-arylethylamine derivative.

Bischler–Napieralski Cyclization and its Derivatives

The Bischler–Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. wikipedia.orgnrochemistry.com This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides or β-arylethylcarbamates, typically in the presence of a dehydrating agent under acidic conditions. wikipedia.orgjk-sci.com

The reaction is most effective when the aromatic ring is activated by electron-donating groups, making it suitable for the synthesis of 6,7-dihydroxyisoquinoline precursors where the hydroxyl groups are often protected as methoxy (B1213986) ethers. nrochemistry.comjk-sci.com Common dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction conditions can influence the mechanism, which may proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. wikipedia.org

A significant side reaction can be the retro-Ritter reaction, which leads to the formation of styrenes. jk-sci.comorganic-chemistry.org To mitigate this, the reaction can be performed using the corresponding nitrile as a solvent or by employing reagents like oxalyl chloride to generate an N-acyliminium intermediate. jk-sci.comorganic-chemistry.org More recent modifications have introduced milder conditions, such as the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) with 2-chloropyridine, allowing for the cyclodehydration of amides at lower temperatures with shorter reaction times. nih.gov

Table 1: Reagents and Conditions for Bischler-Napieralski Reaction

ReagentConditionsNotes
POCl₃Refluxing in acidic conditionsWidely used and cited. wikipedia.org
P₂O₅ in refluxing POCl₃Effective for reactants lacking electron-donating groups. wikipedia.orgjk-sci.com---
SnCl₄, BF₃ etherateUsed with phenethylamides. wikipedia.org---
Tf₂O, PPAUsed with phenethylcarbamates. wikipedia.org---
Tf₂O with 2-chloropyridineMilder conditions, lower temperatures. nih.gov---

Pomeranz–Fritsch–Bobbitt Cyclization and Variations

The Pomeranz–Fritsch reaction, and its modification by Bobbitt, provides another classical route to isoquinolines. wikipedia.orgnih.gov This acid-catalyzed reaction involves the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a benzalaminoacetal, which then undergoes cyclization. wikipedia.org The Bobbitt modification involves the reduction of the intermediate Schiff base to an aminoacetal prior to cyclization under milder acidic conditions, which often reduces the formation of side products. nih.gov

This methodology is versatile and has been applied to the synthesis of various isoquinoline derivatives, including those with substitution patterns relevant to this compound. scribd.com The reaction conditions, particularly the strength of the acid catalyst, can be tuned to control the cyclization of both activated and non-activated aromatic systems. nih.gov For instance, while standard conditions are suitable for activated systems, stronger acids like perchloric acid (HClO₄) may be necessary for non-activated systems. nih.gov

Pictet–Spengler Condensation and Related Reactions

The Pictet–Spengler reaction is a powerful C-C bond-forming reaction that constructs the tetrahydroisoquinoline ring system. researchgate.netwikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgjk-sci.com The reaction is driven by the electrophilicity of the iminium ion formed in situ. wikipedia.org

For the synthesis of 6,7-dihydroxytetrahydroisoquinolines, dopamine (B1211576) or a protected derivative is a common starting material. researchgate.net The presence of the two hydroxyl groups on the aromatic ring activates it, facilitating the cyclization under relatively mild conditions, even physiological conditions in some cases. jk-sci.com For less nucleophilic aromatic rings, harsher conditions such as refluxing with strong acids may be required. wikipedia.org A series of 1-aryl-6,7-dihydroxy(methoxy)-1,2,3,4-tetrahydroisoquinolines have been synthesized via this method. researchgate.net

Modern and Enantioselective Synthesis Strategies

More contemporary approaches focus on achieving higher efficiency and stereocontrol in the synthesis of the this compound scaffold.

Chiral Auxiliary-Mediated and Asymmetric Catalytic Syntheses

The development of asymmetric methods to produce chiral, non-racemic isoquinoline alkaloids has been a major focus in recent years. nih.gov These strategies often involve modifications of classical reactions or entirely new approaches. nih.gov This includes the use of chiral auxiliaries to direct the stereochemical outcome of the reaction.

Asymmetric catalysis has also emerged as a powerful tool. For example, enantioselective Pictet-Spengler reactions have been developed using chiral catalysts. jk-sci.com Additionally, asymmetric multicomponent reactions, such as those employing a chiral Mg(II)-N,Nʹ-dioxide catalyst, have been used to generate chiral 1,2-dihydroisoquinolines. nih.gov These catalytic systems can provide access to enantioenriched products with high efficiency. nih.govdiva-portal.org

One-Pot and Multicomponent Reactions for Scaffold Assembly

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without isolating intermediates. frontiersin.orgpreprints.org These strategies are increasingly being applied to the synthesis of complex heterocyclic scaffolds like isoquinolines. rug.nl

For instance, a one-pot, three-component condensation reaction catalyzed by copper(I) has been used to prepare propargylamines, which can be precursors to isoquinoline derivatives. researchgate.net Another example is the Hantzsch condensation, a four-component reaction, which has been adapted for the efficient synthesis of polyhydroquinoline derivatives under solvent-free conditions. semanticscholar.org Palladium-catalyzed C-H arylation has also been employed in a one-pot synthesis of N-fused isoquinoline derivatives. rsc.org These methods provide rapid access to diverse isoquinoline structures. rsc.orgorgchemres.org

Reductive and Oxidative Cyclization Pathways

Cyclization reactions are fundamental to the construction of the isoquinoline ring system. Both reductive and oxidative strategies are employed, often relying on the formation of key C-N and C-C bonds to build the heterocyclic core from acyclic precursors.

Reductive Cyclization

Reductive cyclization pathways, particularly intramolecular reductive amination, represent a powerful and versatile strategy for the synthesis of tetrahydroisoquinolines. mdpi.commasterorganicchemistry.com This approach typically involves the formation of an imine or iminium ion intermediate from a suitably functionalized precursor, which is then reduced in situ to form the saturated heterocyclic ring. mdpi.commasterorganicchemistry.com

A common strategy begins with a substituted phenethylamine (B48288) derivative which undergoes condensation with an aldehyde or ketone. The resulting imine is then cyclized and reduced. For the synthesis of 6,7-dihydroxytetrahydroisoquinolines, this often involves precursors where the hydroxyl groups are protected, for instance as methoxy groups, which can be deprotected in a later step.

Key features of reductive amination for isoquinoline synthesis include:

Precursors: Typically involves the reaction between a phenethylamine and a carbonyl compound. For N-aryl-1,2,3,4-tetrahydroisoquinolines, the synthesis can start from ortho-brominated aromatic aldehydes and primary aromatic amines. thieme-connect.dethieme-connect.com

Reducing Agents: A variety of reducing agents can be employed. While sodium borohydride (B1222165) (NaBH₄) can be used, milder and more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the iminium ion in the presence of other carbonyl groups. masterorganicchemistry.com

One-Pot Procedures: The atom economy and efficiency of these syntheses are often enhanced through one-pot procedures where N-deprotection and catalytic intramolecular asymmetric reductive amination occur sequentially.

The following table illustrates a representative reductive amination approach to a tetrahydroisoquinoline core.

Starting Materials Reagents and Conditions Product Yield Reference
2-Bromobenzaldehyde, Aniline1. NaCNBH₃, MeOH; 2. 2-Ethoxyvinyl pinacolboronate, Pd-catalyst; 3. Triethylsilane, TFAN-Phenyl-1,2,3,4-tetrahydroisoquinolineNot specified thieme-connect.com
N-Cbz protected amino alcohol1. Oxidation (e.g., Dess-Martin periodinane); 2. Intramolecular reductive aminationTetrahydroisoquinoline derivativeNot specified mdpi.com

Oxidative Cyclization

Oxidative cyclization methods provide an alternative route to the isoquinoline scaffold, often proceeding through radical or electrophilic intermediates. A notable biomimetic pathway is the non-enzymatic condensation of dopamine with aldehydes or pyruvic acid derivatives, a reaction that is postulated to occur in vivo. nih.gov This reaction, known as the Pictet-Spengler reaction, is a cornerstone of isoquinoline synthesis. While it can proceed under physiological conditions, it is often facilitated by acid catalysis.

More contemporary oxidative methods can involve transition metal catalysts or hypervalent iodine reagents to induce cyclization. For instance, a method for the synthesis of a demethyl(oxy)aaptamine skeleton, which features a related isoquinoline core, utilized an oxidative intramolecular cyclization of a 1-(2-azidoethyl)-6-methoxyisoquinolin-7-ol precursor.

Another approach involves the visible-light-induced radical cascade cyclization of precursors to form fused isoquinoline systems like indolo[2,1-a]isoquinoline derivatives. rsc.org Silver-catalyzed cyclization of 2-alkynylbenzaldoximes can also lead to isoquinoline-N-oxides, which are then deoxygenated to furnish the final isoquinoline product. thieme-connect.de

Precursor Type Reaction/Catalyst Key Transformation Product Class Reference
Dopamine and AldehydePictet-Spengler Reaction (acid-catalyzed)Electrophilic aromatic substitution followed by cyclizationTetrahydroisoquinolines nih.govrsc.org
2-AlkynylbenzaldoximeSilver triflate (AgOTf), CS₂6-endo-dig cyclization followed by deoxygenationSubstituted Isoquinolines thieme-connect.de
N-Aryl-2-bromobenzylaminesPalladium-catalyzed ethoxyvinylation/Reductive N-alkylationC-C bond formation and subsequent reductive cyclizationN-Aryl-1,2,3,4-tetrahydroisoquinolines thieme-connect.de

Chemo-Enzymatic Synthesis for Chiral Derivatives

The demand for enantiomerically pure pharmaceuticals has driven the development of chemo-enzymatic methods, which combine the selectivity of biocatalysts with the efficiency of chemical synthesis. researchgate.net These strategies are particularly valuable for producing chiral this compound derivatives.

Enzymatic kinetic resolution is a widely used technique. In this approach, an enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. Lipases are commonly employed for this purpose due to their stability, availability, and broad substrate tolerance. d-nb.inforesearchgate.net For example, an efficient synthesis of (R)-salsolinol, a 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, was achieved through the Candida antarctica lipase (B570770) A (CAL-A) catalyzed N-acylation of the corresponding racemic 6,7-dimethoxy precursor. researchgate.net

One-pot cascade reactions that utilize multiple enzymes, sometimes in combination with chemical reagents, offer a highly efficient means of generating molecular complexity from simple starting materials. rsc.org Novel chemo-enzymatic routes to (S)-benzylisoquinoline alkaloids have been developed using a "triangular" cascade involving a transaminase (TAm) and norcoclaurine synthase (NCS). rsc.org This process starts from dopamine and generates the chiral tetrahydroisoquinoline core with high enantioselectivity. rsc.orgacs.org

Furthermore, D-amino acid oxidases have been used for the deracemization of racemic 1,2,3,4-tetrahydroisoquinoline (B50084) carboxylic acids to yield enantiopure (S)-enantiomers with excellent enantiomeric excess (ee). researchgate.net This highlights the power of biocatalysis to access valuable chiral building blocks. researchgate.net

The following table summarizes selected chemo-enzymatic approaches to chiral isoquinoline derivatives.

Target/Precursor Enzyme(s) Reaction Type Key Outcome Reference
Racemic 1-methyl-6,7-dimethoxy-1,2,3,4-THIQCandida antarctica lipase A (CAL-A)Enantioselective N-acylation(R)-carbamate and unreacted (S)-amine (98% ee) researchgate.net
DopamineTransaminase (TAm), Norcoclaurine synthase (NCS)One-pot triangular cascade(S)-Benzylisoquinoline alkaloids (>95% ee) rsc.org
Racemic 1,2,3,4-THIQ-1-carboxylic acid ethyl esterNot specifiedChemoenzymatic kinetic resolution(R)- and (S)-6,7-dimethoxy-THIQ-1-carboxylic acid researchgate.net
Racemic 1,2,3,4-THIQ carboxylic acidsD-amino acid oxidase (FsDAAO)Deracemization(S)-enantiomers (>99% ee) researchgate.net

Chemical Reactivity and Transformation Studies of 6,7 Dihydroxyisoquinoline

Oxidative Transformations to Quinone and Related Structures

The electron-rich catechol-like system of 6,7-dihydroxyisoquinoline makes it susceptible to oxidation, leading to the formation of quinone and related structures. This transformation is a key aspect of its chemical reactivity.

Electron-rich dihydroisoquinolines are known to readily form quinones, sometimes necessitating precise control of reaction conditions to avoid over-oxidation. smolecule.com The oxidation of the hydroxyl groups can lead to the corresponding carbonyl compounds. smolecule.com For instance, the oxidation of 3,4-dihydroisoquinoline-6,7-diol (B109912) to isoquinoline-6,7-diol can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO₂), although specific yield data can be sparse. smolecule.com

In a broader context, the oxidation of similar catechol-containing compounds, such as dopamine (B1211576), can lead to the formation of reactive quinones. nih.gov This process is relevant as dopamine can condense with formaldehyde (B43269) to form 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, a reduced precursor to this compound. annualreviews.org The subsequent oxidation of such tetrahydroisoquinolines can be a complex process. For example, the in vitro oxidation of salsolinol (B1200041), a related 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, can yield a quinone methide as one of the final products. nih.gov

The table below summarizes some oxidizing agents used for similar quinoline (B57606) and isoquinoline (B145761) systems.

Oxidizing AgentSubstrate ExampleProduct TypeReference
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)3,4-Dihydroisoquinoline-6,7-diolIsoquinoline-6,7-diol smolecule.com
Manganese Dioxide (MnO₂)3,4-Dihydroisoquinoline-6,7-diolIsoquinoline-6,7-diol smolecule.com
Sodium Periodate (NaIO₄)1,2,3,4-Tetrahydro-6,7-dihydroxyisoquinolineFluorescent derivative nih.gov

Reductive Modifications to Tetrahydroisoquinoline Derivatives

The isoquinoline core of this compound can be reduced to yield 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. This transformation is significant as the tetrahydroisoquinoline scaffold is a common feature in many biologically active natural products and synthetic compounds.

The reduction of isoquinoline derivatives can be accomplished through methods like catalytic hydrogenation. smolecule.com For instance, dopamine and formaldehyde condense to form 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, which can then be dehydrogenated to the corresponding 3,4-dihydroisoquinoline. annualreviews.org This process can be reversed by treatment with sodium borohydride (B1222165), which reduces the dihydroisoquinolines back to the non-fluorescent tetrahydroisoquinolines. annualreviews.org

The synthesis of various 1-aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines has been achieved via the Pictet-Spengler cyclization. researchgate.net This reaction is a fundamental method for generating the tetrahydroisoquinoline ring system. researchgate.net

The following table outlines some reductive methods and their resulting products.

Reaction TypeStarting MaterialKey Reagents/ConditionsProductReference
Catalytic HydrogenationIsoquinolineH₂, CatalystTetrahydroisoquinoline smolecule.com
Sodium Borohydride Reduction6,7-Dihydroxy-3,4-dihydroisoquinolineNaBH₄6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline annualreviews.org
Pictet-Spengler CyclizationDopamine and an aldehydeAcidic conditions1-Substituted-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline researchgate.netresearchgate.net

Electrophilic and Nucleophilic Substitution Reactions

The aromatic rings of this compound are subject to both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the electron-donating hydroxyl groups and the electron-withdrawing nature of the pyridine (B92270) ring.

Electrophilic Substitution:

In general, electrophilic substitution on the isoquinoline ring occurs preferentially on the benzene (B151609) ring (carbocycle) at positions 5 and 8, as this leads to more stable cationic intermediates. quimicaorganica.orgyoutube.com The presence of the powerful electron-donating hydroxyl groups at positions 6 and 7 would be expected to further activate the benzene ring towards electrophilic attack. However, specific studies on electrophilic substitution of this compound itself are not extensively detailed in the provided search results. For the related 3,4-dihydroisoquinoline-6,7-diol, directed ortho-lithiation strategies using strong bases like lithium diisopropylamide (LDA) allow for deprotonation at electron-rich positions, followed by trapping with electrophiles like methyl iodide to install alkyl groups. smolecule.com

Nucleophilic Substitution:

Nucleophilic substitution reactions on the isoquinoline nucleus are also possible. basicmedicalkey.com The presence of hydroxyl groups allows for nucleophilic substitutions, potentially leading to the formation of ethers or esters. smolecule.com The pyridine ring of the isoquinoline system is generally more susceptible to nucleophilic attack than the benzene ring. youtube.com

The table below summarizes the general patterns of substitution on the isoquinoline ring.

Reaction TypePreferred Position(s)Influencing FactorsReference
Electrophilic Aromatic Substitution5 and 8Stability of cationic intermediate quimicaorganica.orgyoutube.com
Nucleophilic Aromatic SubstitutionPyridine ringElectron-deficient nature of the pyridine ring youtube.com

Functionalization at Hydroxyl Positions and Nitrogen Atom

The hydroxyl groups and the nitrogen atom of the isoquinoline ring are key sites for functionalization, allowing for the synthesis of a wide range of derivatives.

Functionalization of Hydroxyl Groups:

The hydroxyl groups at positions 6 and 7 can undergo various reactions typical of phenols. These include:

O-Alkylation: Formation of ethers by reaction with alkyl halides. For example, 6,7-dimethoxyisoquinoline (B95607) derivatives are commonly synthesized. researchgate.net

O-Acylation: Formation of esters through reaction with acylating agents.

Protonation: Under acidic conditions, the hydroxyl groups can be protonated. smolecule.com

Functionalization of the Nitrogen Atom:

The nitrogen atom in the isoquinoline ring can also be functionalized:

N-Alkylation: The nitrogen can be alkylated, for instance, N-methylation of salsolinol (a tetrahydroisoquinoline derivative) has been demonstrated. nih.gov

N-Acetylation: N-acetyl derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have been synthesized. researchgate.net

Salt Formation: As a basic nitrogen heterocycle, it can form salts with acids, such as the hydrochloride salt, which can enhance water solubility. ontosight.ai

The following table provides examples of functionalization reactions at the hydroxyl and nitrogen positions.

PositionReaction TypeExample ReagentProduct TypeReference
Hydroxyl GroupsO-AlkylationAlkyl halide6,7-Dialkoxyisoquinoline researchgate.net
Nitrogen AtomN-MethylationMethylating agentN-Methylisoquinolinium salt or N-methyltetrahydroisoquinoline nih.gov
Nitrogen AtomN-AcetylationAcetic anhydride (B1165640) or acetyl chlorideN-Acetyltetrahydroisoquinoline researchgate.net
Nitrogen AtomSalt FormationHClIsoquinolinium hydrochloride ontosight.ai

Derivatization Strategies and Molecular Scaffold Diversification

Strategic Modifications at C-1 and C-3 Positions of the Isoquinoline (B145761) Ring

Modifications at the C-1 and C-3 positions of the isoquinoline nucleus are crucial for modulating the biological and chemical properties of 6,7-dihydroxyisoquinoline derivatives. The synthesis of these analogs often involves established cyclization strategies, such as the Pictet-Spengler and Bischler-Napieralski reactions, which allow for the introduction of a wide range of substituents. researchgate.netnih.gov

Research has focused on the synthesis of 1-aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines via the Pictet-Spengler cyclization. researchgate.net This method has been employed to create libraries of compounds for biological screening. For instance, a series of 1-aryl substituted analogs were synthesized and evaluated for anti-HIV activity, revealing that the 6,7-dihydroxy derivatives possessed a higher selective index compared to their 6,7-dimethoxy counterparts due to significantly lower cytotoxicity. researchgate.net

The Bischler-Napieralski condensation provides another effective route to C1- and C3-substituted tetrahydroisoquinolines. nih.govresearchgate.net This strategy has been used to construct highly substituted and functionalized derivatives, such as isosalsoline-type alkaloids with variations at the C-1, N-2, and C-3 positions. nih.gov The synthetic approach can be tailored to avoid protection/deprotection steps for the hydroxyl groups. nih.gov For example, a functionalized β-arylethyl amine, the precursor for the cyclization, can be prepared through a double reduction of a nitroalkene. nih.gov

Furthermore, optically active 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, including esters and amides, have been synthesized and identified as potent inhibitors of the influenza virus polymerase acidic (PA) endonuclease domain. mdpi.com The introduction of two C1-4 alkyl groups at the C-1 and C-3 positions of a 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold has also been explored. google.com

Table 1: Examples of C-1 and C-3 Substituted this compound Derivatives

Base Scaffold C-1 Substituent C-3 Substituent Synthetic Method Reference
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolineAryl groupsHPictet-Spengler researchgate.net
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolineMethyl, EthylMethyl, EthylBischler-Napieralski nih.gov
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolineHCarboxylic acidNot specified mdpi.com
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolineMethylCarboxylic acidNot specified google.com

Impact of Substitution Patterns on the Catechol Moiety

The catechol group, consisting of the hydroxyl groups at the C-6 and C-7 positions, is a defining feature of this compound and its derivatives. This moiety is critical for the molecule's antioxidant properties and its ability to chelate metals. acs.orgnih.gov The high electron-donating effect of one hydroxyl group to the other is responsible for the relatively high antioxidant activity. nih.govnih.gov Modifications to this catechol system, such as replacing the hydroxyls with other functional groups, can significantly alter the molecule's biological profile.

Studies on related quinoline (B57606) structures have shown that the presence and position of hydroxyl groups are vital for activity. For example, in a series of 8-hydroxyquinoline (B1678124) derivatives, the ability to form stable metal complexes was a necessary, though not sufficient, prerequisite for their biological effects. acs.org Shifting the quinoline nitrogen to a position para to the hydroxyl group was found to reduce toxicity, as these derivatives could no longer form stable metal complexes. acs.org

In the context of isoquinolines, the substitution pattern on the catechol-bearing ring has been a focus of drug design. In the development of inhibitors for the hepatitis C virus (HCV) NS5B polymerase, C-6 or C-7 aryl-substituted 2-hydroxyisoquinoline-1,3-diones were synthesized and evaluated. nih.gov Interestingly, the C-6 substituted analogs, representing a previously unexplored chemotype, were found to consistently inhibit both the HCV replicon and the recombinant NS5B enzyme. nih.gov This highlights that strategic substitution on the catechol ring, even when the hydroxyl groups are part of a dione (B5365651) system, can yield potent and selective inhibitors. Molecular modeling studies suggest these inhibitors may bind to the NS5B active site. nih.gov

The replacement of the hydroxyl groups with methoxy (B1213986) groups is a common modification. For instance, 6,7-dimethoxyisoquinoline (B95607) derivatives have been synthesized and studied, although in some cases, the dihydroxy analogs show superior biological profiles due to lower cytotoxicity. researchgate.netelpub.ru

Design and Synthesis of this compound Hybrid Molecules

Molecular hybridization, which involves combining the this compound scaffold with other pharmacologically active moieties, is a powerful strategy for creating novel molecules with potentially enhanced efficacy or dual mechanisms of action. google.comnih.gov

One approach involves conjugating the isoquinoline core to peptides or amino acids. A novel binary conjugate was created by coupling a thrombolytic oligopeptide to a tetrahydroisoquinoline compound having two C1-4 alkyl groups, demonstrating improved thrombolytic activity compared to the parent isoquinoline. google.com Similarly, the synthesis of quinone-amino acid conjugates linked through a vinylic spacer has been reported, showcasing a method to link isoquinoline-like structures to amino acids. nih.gov

Another strategy is to fuse the isoquinoline scaffold with other heterocyclic systems. For example, hybrid molecules containing both cinnamic acid and 2-quinolinone derivatives have been designed and synthesized, with some showing potent antiproliferative activity. nih.gov The synthesis of hybrid structures combining fluoroquinolone and triazolopyrimidine fragments has also been developed using click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition. urfu.ru This modular approach allows for the efficient creation of diverse hybrid molecules.

Complex, multi-substituted hybrid molecules have also been synthesized. An example is 1-[4-(3-Chloro-phenoxy)-3-fluoro-benzoyl]-6,7-dihydroxy-isoquinoline-3-carboxylic acid, which incorporates a substituted benzoyl group at the C-1 position. ontosight.ai This demonstrates the potential to attach elaborate side chains to the this compound backbone to explore interactions with specific biological targets. ontosight.ai The development of antibody-drug conjugates (ADCs), where a potent cytotoxic agent is linked to an antibody, represents an advanced application of hybrid molecule design, although specific examples directly using a this compound payload are not detailed in the provided results. google.com

Advanced Structural Characterization of 6,7 Dihydroxyisoquinoline Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Research Findings:

In the ¹H NMR spectrum of a tetrahydro-6,7-isoquinolinediol derivative, the aromatic protons typically appear as singlets in the region of 6.4-6.7 ppm. The protons of the hydroxyl groups (-OH) at positions 6 and 7 are also observable and may appear as broad, exchangeable signals. The aliphatic protons within the tetrahydroisoquinoline ring system resonate at characteristic upfield frequencies, confirming the saturated nature of that part of the molecule.

¹³C NMR spectroscopy complements the proton data by revealing the full carbon skeleton. For derivatives, aromatic carbons of the catechol ring are found in the 100-150 ppm range. Specifically, the carbons bearing the hydroxyl groups (C-6 and C-7) are shifted downfield due to the deshielding effect of the oxygen atoms. The aliphatic carbons of the heterocyclic ring appear at much higher field strengths. phcog.com The characterization of compounds like 1,3-dicarboxy-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline has been confirmed using NMR tests, underscoring the technique's utility in identifying these structures. google.com

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Tetrahydro-6,7-isoquinolinediol Derivative

The following table presents typical NMR data for a derivative, 1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl)methyl]-2-methyl-6,7-Isoquinolinediol, which illustrates the chemical shifts for the core structure. phcog.com

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-56.56124.2
H-8-121.5
C-1-144.1
C-3-43.3
C-4-44.3
C-6-130.1
C-7-114.2
C-9-28.4
OH (aromatic)9.82, 9.42-
NH2.0-
CH₂ (ring)3.81, 2.97-
CH (benzene)2.36-

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecular ion.

Research Findings:

Systematic studies on the fragmentation of isoquinoline (B145761) alkaloids using techniques like electrospray ionization (ESI) tandem mass spectrometry (MS/MS) have established characteristic fragmentation behaviors. Current time information in Bangalore, IN.mdpi-res.com For many isoquinoline alkaloids, a key fragmentation pathway is the Retro-Diels-Alder (RDA) cleavage, which breaks the heterocyclic ring and provides structurally significant ions. nih.gov

In the context of 6,7-dihydroxyisoquinoline derivatives, the presence of vicinal hydroxyl and other groups leads to predictable neutral losses. For example, compounds with vicinal methoxy (B1213986) and hydroxy groups can lose a molecule of methanol (B129727) (CH₃OH), while those with two adjacent methoxy groups may lose a methane (B114726) (CH₄) molecule. Current time information in Bangalore, IN.mdpi-res.com

For the related compound Salsolinol (B1200041), which contains the 1,2,3,4-tetrahydro-6,7-isoquinolinediol core, LC-ESI-QQ mass spectrometry shows a prominent peak at m/z 163.0. nih.gov This fragment likely corresponds to the this compound core structure following the loss of the C-1 methyl group. The molecular ion for Salsolinol itself appears at an m/z of 180.0 (in its protonated form, [M+H]⁺). nih.gov The molecular weight of the parent this compound is 163.15 g/mol , and its molecular ion peak (M⁺·) would be expected at m/z 163.

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

This table is based on the known molecular weight of the title compound and general fragmentation patterns observed for isoquinoline alkaloids. nih.govCurrent time information in Bangalore, IN.mdpi-res.com

m/z Value (Hypothetical) Ion Identity Fragmentation Pathway
163[M]⁺Molecular Ion
135[M - CO]⁺Loss of carbon monoxide
107[M - 2CO]⁺Sequential loss of two carbon monoxide molecules
108[M - HCN - CO]⁺Loss of hydrogen cyanide and carbon monoxide

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound, as different types of chemical bonds vibrate at characteristic frequencies. IR and Raman are often complementary; vibrations that are strong in IR may be weak in Raman, and vice versa.

Research Findings:

For this compound, the key functional groups are the hydroxyl (-OH) groups and the aromatic isoquinoline ring system. Infrared spectroscopy of related derivatives, such as 1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol, shows characteristic absorption bands. The O-H stretching vibrations of the hydroxyl groups are expected to produce a broad and strong band in the 3500–3200 cm⁻¹ region of the IR spectrum. The aromatic nature of the compound gives rise to multiple C=C stretching vibrations within the 1600–1475 cm⁻¹ range. C-H stretching vibrations associated with the aromatic ring typically appear around 3100-3000 cm⁻¹.

Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often produce strong and sharp signals in the Raman spectrum, which are invaluable for fingerprinting the compound. The C-H stretching vibrations are also more pronounced in Raman spectra compared to some other techniques. thieme-connect.de While specific Raman data for this compound is not detailed in the literature, the general principles allow for a confident prediction of its spectral features.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

This table outlines the expected IR and Raman active vibrational modes based on the functional groups present in the molecule. thieme-connect.de

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy Technique Intensity
O-H Stretch3500 - 3200IRStrong, Broad
Aromatic C-H Stretch3100 - 3000IR, RamanMedium (IR), Strong (Raman)
Aromatic C=C Stretch1620 - 1450IR, RamanMedium to Strong
C-O Stretch (Phenolic)1260 - 1180IRStrong
Aromatic Ring Bending (out-of-plane)900 - 675IRStrong

X-ray Crystallography for Three-Dimensional Structural Elucidation

Research Findings:

The crystal structures of numerous isoquinoline derivatives have been determined, providing a solid foundation for understanding the geometry of this class of compounds. psu.educam.ac.uk For example, the analysis of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride revealed that the heterocyclic ring adopts a half-chair conformation. ucl.ac.uk Such studies provide precise measurements of bond lengths and angles and detail the intermolecular interactions, like hydrogen bonding, that dictate the crystal packing.

While a specific crystal structure for the parent this compound is not available in the surveyed literature, crystallographic data for derivatives like methyl this compound-3-carboxylate exists. Access to crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) is essential for retrieving and analyzing such structural information. jhu.educam.ac.uk The determination of the crystal structure of a related compound provides invaluable, high-resolution data on the planarity of the aromatic system, the orientation of the hydroxyl groups, and the hydrogen-bonding networks that stabilize the solid-state structure.

Interactive Data Table: Representative Crystallographic Parameters for an Isoquinoline Derivative

This table shows example parameters that would be determined from an X-ray crystallography study, based on data for related heterocyclic structures. Specific data for this compound is not published.

Parameter Description Example Value/Information
Crystal SystemThe geometry of the unit cell.Monoclinic / Orthorhombic
Space GroupThe symmetry elements of the crystal.P2₁/c
a, b, c (Å)The dimensions of the unit cell axes.e.g., a=8.5, b=10.2, c=15.4
α, β, γ (°)The angles between the unit cell axes.e.g., α=90, β=98.5, γ=90
Bond Lengths (Å)The distance between bonded atoms (e.g., C-C, C-N, C-O).Aromatic C-C: ~1.39 Å; C-O: ~1.36 Å
Bond Angles (°)The angle formed by three connected atoms.Angles within the benzene (B151609) ring: ~120°
ConformationThe spatial arrangement of the atoms.The isoquinoline ring system is planar.

Computational Chemistry and in Silico Modeling of 6,7 Dihydroxyisoquinoline

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 6,7-dihydroxyisoquinoline. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and, consequently, the molecule's geometry and reactivity.

Methodologies: Commonly employed methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT). baranlab.org For higher accuracy, composite methods like the Gaussian-n theories (e.g., G2, G3) combine results from several calculations to achieve chemical accuracy close to 1 kcal/mol. wikipedia.org The choice of a basis set, which is a set of mathematical functions used to build molecular orbitals, is also crucial. Standard basis sets like 6-31G(d) or the more flexible 6-31+G(d,p) are often used for organic molecules. baranlab.org

Applications to this compound: For this compound, these calculations can predict:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles of the most stable conformation.

Electronic Properties: Distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Spectroscopic Properties: Predictions of IR, Raman, and NMR spectra can aid in the experimental characterization of the molecule.

Aromaticity: The Nucleus-Independent Chemical Shift (NICS) can be calculated at the center of the isoquinoline (B145761) rings to quantify their aromatic character. baranlab.org

The data generated from these calculations form the basis for more complex modeling, such as force field parameterization for molecular dynamics simulations and the calculation of descriptors for QSAR studies.

Table 6.1: Hypothetical Quantum Chemical Properties of this compound This table illustrates the type of data generated from quantum chemical calculations, typically performed using DFT with a basis set like B3LYP/6-31G(d).

PropertyCalculated ValueUnitSignificance
Total Energy-568.123HartreesThermodynamic stability of the molecule.
HOMO Energy-5.89eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.45eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap4.44eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment3.21DebyeMeasure of the overall polarity of the molecule.
NICS(0) at Pyridine (B92270) Ring-8.5ppmIndicates aromatic character of the pyridine portion of the isoquinoline core.
NICS(0) at Benzene (B151609) Ring-9.8ppmIndicates aromatic character of the benzene portion of the isoquinoline core.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in structure-based drug design to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. e-nps.or.kr

Process: The process involves placing the ligand into the binding site of the receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. nih.gov Docking can be performed with a rigid receptor, or more advanced methods can incorporate receptor flexibility to simulate the "induced-fit" phenomenon. nih.gov

Interaction Profiling: Studies on derivatives of this compound have demonstrated their potential to interact with various biological targets. For instance, docking studies on compounds like 1-[4-(3-Chloro-phenoxy)-3-fluoro-benzoyl]-6,7-dihydroxy-isoquinoline-3-carboxylic acid suggest potential interactions within enzyme active sites, driven by the isoquinoline scaffold and its substituents. ontosight.ai Key interactions often include:

Hydrogen Bonds: Formed by the hydroxyl groups of the catechol moiety.

π-π Stacking: Involving the aromatic isoquinoline ring system.

π-Alkyl Interactions: Between the aromatic rings and alkyl residues of amino acids. e-nps.or.kr

These docking studies are crucial for prioritizing compounds for synthesis and biological evaluation and for providing hypotheses about the mechanism of action. e-nps.or.krontosight.ai

Table 6.2: Example Molecular Docking Results for a this compound Derivative This table shows hypothetical docking results for a derivative against a protein kinase target.

DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
CHEMBL56721Protein Kinase A-9.5Asp184, Glu121Hydrogen Bond
Val57, Leu173Hydrophobic
Phe185π-π Stacking
1-[4-(3-Cl-phenoxy)...p38 MAPK-10.2Met109, Lys53Hydrogen Bond
Leu108, Ile84Hydrophobic
His107π-π Stacking

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, predicting how every atom in a system moves over time. nih.gov MD simulations are powerful tools for assessing the stability of docked complexes, analyzing conformational changes, and understanding the kinetics of binding. nih.gov

Methodology: MD simulations solve Newton's equations of motion for a system of atoms and molecules. mdpi.com The simulation requires a force field (e.g., AMBER, CHARMM, GROMOS) that defines the potential energy of the system based on bond lengths, angles, and non-bonded interactions. mdpi.complos.org The biomolecule-ligand complex is typically solvated in a box of explicit water molecules and simulated for a duration ranging from nanoseconds to microseconds. plos.org

Analysis of this compound Complexes: For a complex of a this compound derivative and its target protein, an MD simulation can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over time. A stable RMSD suggests a stable binding mode. nih.gov

Conformational Flexibility: The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible or rigid upon ligand binding.

Interaction Persistence: The simulation allows for the analysis of the stability of key interactions, such as hydrogen bonds, over the entire trajectory. nih.gov

Binding Free Energy: Methods like MM/PBSA and MM/GBSA can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. plos.org

These simulations provide a deeper, atomistic understanding of the binding event, which is invaluable for lead optimization. nih.govnih.gov

Table 6.3: Typical Output from a Molecular Dynamics Simulation Analysis This table summarizes key metrics from a hypothetical 100 ns MD simulation of a this compound derivative bound to a target.

MetricAverage ValueInterpretation
Protein Backbone RMSD1.8 ÅThe protein structure is stable throughout the simulation.
Ligand RMSD1.2 ÅThe ligand remains stably bound in the active site.
RMSF of Active Site Residues0.8 ÅActive site residues show low fluctuation, indicating a rigid binding pocket.
Average H-Bonds (Ligand-Protein)2.7Indicates persistent hydrogen bonding interactions.
Binding Free Energy (MM/GBSA)-45.5 kcal/molPredicts a strong binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. nih.gov

Model Development: A QSAR study on a series of this compound derivatives would involve these steps:

Data Set Preparation: A dataset of derivatives with experimentally measured biological activity (e.g., IC50 values) is collected. scispace.com

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors derived from the molecule's conformation (e.g., steric and electrostatic fields in CoMFA/CoMSIA). mdpi.com

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Partial Least Squares (PLS) or Support Vector Machines (SVM) are used to build a model correlating the descriptors with activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation (predicting the activity of a separate test set of compounds). mdpi.com

The resulting QSAR model can guide the design of new this compound derivatives by indicating which structural features, such as size, aromaticity, or polarizability, are important for enhancing biological activity. nih.gov

Table 6.4: Statistical Parameters for a Hypothetical 3D-QSAR (CoMFA) Model This table shows typical validation metrics for a QSAR model developed for a series of this compound derivatives.

ParameterValueDescription
q² (Cross-validated r²)0.65A measure of the internal predictive ability of the model. A value > 0.5 is considered good.
r² (Non-cross-validated r²)0.92A measure of the model's ability to fit the training set data.
SEE (Standard Error of Estimate)0.25The standard deviation of the residuals; lower values are better.
F-statistic125.6Indicates the statistical significance of the regression model.
Predictive r² (for external test set)0.81A measure of the model's ability to predict the activity of an external set of compounds.

Scaffold Hopping and Virtual Screening Methodologies in Drug Discovery Research

Scaffold Hopping: Scaffold hopping is a drug design strategy used to discover new, structurally distinct compounds that retain the same biological activity as a known active molecule. nih.govcresset-group.com This technique is valuable for generating novel intellectual property, overcoming undesirable pharmacokinetic properties, or exploring new chemical space. nih.gov Starting with the this compound core, computational scaffold hopping methods can identify alternative molecular frameworks that mimic the key pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings) responsible for its biological activity. mdpi.com

Virtual Screening: Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com VS can be ligand-based or structure-based.

Ligand-Based VS: Uses the structure of a known active compound, like this compound, as a template to find other molecules in a database with similar 2D or 3D features. nih.gov

Structure-Based VS: Uses molecular docking to screen a library of compounds against the 3D structure of a biological target. nih.gov

A typical VS workflow using the this compound scaffold might involve using it to build a pharmacophore model. This model, which defines the essential 3D arrangement of chemical features required for activity, would then be used to rapidly screen databases like ZINC or ChEMBL, containing millions of compounds. nih.gov The resulting hits can be further filtered and prioritized using docking simulations before being selected for experimental testing. mdpi.com

Table 6.5: A Typical Virtual Screening Workflow Starting from this compound

StepMethodPurposeTypical Outcome
1. Target Selection-Identify a biologically relevant protein target.3D structure of the target protein.
2. Pharmacophore ModelingLigand-BasedDefine essential features based on this compound.A 3D pharmacophore model with H-bond donors, acceptors, and aromatic features.
3. Database ScreeningPharmacophore SearchRapidly search a large compound library (e.g., >1 million compounds).A filtered list of ~10,000-50,000 compounds matching the pharmacophore.
4. Docking-Based FilteringStructure-Based VSDock the filtered list into the target's binding site to predict affinity.A ranked list of ~1,000-5,000 top-scoring compounds.
5. Hit SelectionVisual Inspection & ClusteringSelect a diverse set of promising compounds for experimental validation.A final list of 50-100 compounds for purchase or synthesis.

Biological Activities and Elucidation of Molecular Mechanisms

Enzyme Inhibition and Modulatory Effects

The 6,7-dihydroxyisoquinoline scaffold has been investigated for its potential to modulate the activity of several key enzymes and proteins involved in various physiological and pathological processes.

The fight against Human Immunodeficiency Virus (HIV) has led to the exploration of numerous chemical scaffolds for their ability to inhibit viral enzymes. One of the key targets is HIV-1 Reverse Transcriptase (RT), an enzyme crucial for the replication of the virus. nih.govwikipedia.org Research into isoquinoline (B145761) derivatives has shown potential in this area. Specifically, a study on a series of 1-aryl-6,7-dihydroxytetrahydroisoquinolines demonstrated anti-HIV-1 activity. researchgate.net The findings from this research indicated that the presence of the 6,7-dihydroxy substitution on the tetrahydroisoquinoline core resulted in a more favorable selective index when compared to their 6,7-dimethoxy counterparts, which was attributed to significantly lower cytotoxicity. researchgate.net

While these findings pertain to derivatives of the core structure, they highlight the importance of the 6,7-dihydroxy functional groups for potential anti-HIV activity within this class of compounds.

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a role in processes like pH regulation. mdpi.com Phenolic compounds, due to their chemical nature, are known to interact with and inhibit carbonic anhydrases. mdpi.com The mechanism of inhibition by phenols involves the anchoring of the phenolic hydroxyl group to the zinc-bound solvent molecule in the enzyme's active site, which is a different mechanism from the classical sulfonamide inhibitors that directly bind to the zinc ion. mdpi.com

As this compound is a polyphenolic compound, it falls into this class of potential carbonic anhydrase inhibitors. However, specific inhibitory constants (Kᵢ) or IC₅₀ values for this compound against various human carbonic anhydrase (hCA) isoforms such as hCA I, II, IV, and IX are not detailed in the currently available literature. nih.govnih.gov

Aldosterone (B195564) synthase (CYP11B2) is a critical enzyme in the biosynthesis of aldosterone, a steroid hormone that regulates blood pressure and electrolyte balance. nih.gov Inhibition of this enzyme is a therapeutic strategy for conditions like hypertension and heart failure. nih.govnews-medical.net While various inhibitors of aldosterone synthase, such as LCI699 and Baxdrostat, have been developed and studied, there is currently no available scientific literature detailing the direct inhibitory effects of this compound on this enzyme. europeanreview.orgmednexus.org

One of the most well-documented activities of a this compound derivative is its interaction with Insulin-Like Growth Factor Binding Proteins (IGFBPs). A non-peptide small molecule, NBI-31772, which has the chemical name 1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid, has been identified as a high-affinity inhibitor of all six human IGFBP subtypes. rndsystems.commerckmillipore.com

NBI-31772 acts by displacing insulin-like growth factor-1 (IGF-1) from the IGF-1:IGFBP complex, thereby increasing the bioavailability of "free" IGF-1. merckmillipore.com This compound does not, however, interact directly with the IGF receptors. merckmillipore.com The inhibitory constants (Kᵢ) of NBI-31772 for the six human IGFBPs demonstrate its potent and broad-spectrum activity against this protein family. merckmillipore.com

Table 1: Inhibitory Activity of NBI-31772 against Human IGFBP Subtypes

IGFBP Subtype Kᵢ (nM)
IGFBP-1 3.36
IGFBP-2 1.18
IGFBP-3 5.64
IGFBP-4 1.54
IGFBP-5 3.90
IGFBP-6 16.6

Data sourced from Chen, C., et al. (2001). J. Med. Chem. 44, 4001. merckmillipore.com

This inhibitory action on IGFBPs has been shown to restore anabolic responses in osteoarthritic chondrocytes and has neuroprotective effects in models of cerebral ischemia. medchemexpress.comnih.gov

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that is a key player in multidrug resistance (MDR) in cancer cells, actively transporting a wide range of chemotherapeutic drugs out of the cell. frontiersin.orgnih.gov The inhibition of P-gp is a strategy to overcome MDR. Natural products, including various polyphenolic compounds, have been investigated as P-gp inhibitors. nih.govmdpi.com These compounds can act through different mechanisms, such as competitive binding to the substrate-binding sites or interfering with the ATP hydrolysis that powers the pump. nih.gov

While the potential for polyphenolic compounds to inhibit P-gp is recognized, specific data on the ability of this compound to reverse P-glycoprotein-mediated multidrug resistance is not currently available in the scientific literature.

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases, and their dysregulation is implicated in the growth of various cancers. mdpi.comd-nb.info Consequently, they are important targets for anticancer drug development. genesandcancer.com The isoquinoline scaffold has been utilized in the design of tyrosine kinase inhibitors. For instance, research has been conducted on isoquinoline-tethered quinazoline (B50416) derivatives which have shown enhanced and selective inhibition of HER2 over EGFR. nih.govrsc.org

These findings suggest that the isoquinoline core structure can be a valuable component in the development of selective HER2 inhibitors. However, direct experimental data on the inhibitory activity of the parent compound, this compound, against EGFR and HER-2 kinases is not specified in the available research.

Receptor Modulation and Ligand Binding Studies

Sigma-2 Receptor (σ2R) Binding and Selectivity

Derivatives of this compound have demonstrated significant binding affinity and selectivity for the sigma-2 receptor (σ2R), a protein that has gained attention as a potential biomarker for tumor proliferation and a target for various therapies. upenn.edunih.gov The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is distinct from the sigma-1 receptor (σ1R) in its molecular weight, tissue distribution, and ligand binding affinities. upenn.edunih.gov

Notably, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives have shown high inhibitory effects on σ2R binding. upenn.edu For instance, the compound (±)-6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline exhibited a high affinity for σ2R with a Kᵢ value of 0.59 ± 0.02 nM, while showing significantly lower affinity for σ1R (Kᵢ = 48.4 ± 7.7 nM). upenn.edu Its desmethyl analogue also displayed excellent binding affinity and selectivity for σ2R. upenn.edu

Another derivative, 1-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), has been identified as a highly selective σ2R ligand with a sigma-1/sigma-2 selectivity ratio greater than 1000. nih.govresearchgate.net Radioligand binding studies confirmed that CM398 has a preferential affinity for the σ2R over the σ1R and other neurotransmitter receptor sites. nih.govresearchgate.net The presence of the 6,7-dimethoxytetrahydroisoquinoline moiety is consistently detrimental to σ1R binding while maintaining low nanomolar affinity for the σ2R. frontiersin.org

The development of radiolabeled ligands like [¹²⁵I]RHM-4, which shows high affinity and selectivity for σ2R, has improved the in vitro binding studies of this receptor compared to older radioligands like [³H]DTG that bind to both sigma receptor subtypes. nih.gov This allows for more accurate screening of new σ2R/TMEM97 compounds. nih.gov

Table 1: Sigma-2 Receptor (σ2R) and Sigma-1 Receptor (σ1R) Binding Affinities of this compound Derivatives.

Compound σ2R Kᵢ (nM) σ1R Kᵢ (nM) Selectivity (σ1R/σ2R)
(±)-6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline 0.59 ± 0.02 upenn.edu 48.4 ± 7.7 upenn.edu ~82
(±)-Desmethyl analogue of the above 4.92 ± 0.59 upenn.edu 108 ± 35 upenn.edu ~22
CM398 0.43 ± 0.015 researchgate.net >430 >1000 nih.govresearchgate.net

Orexin (B13118510) 1 Receptor Affinity

The orexin system, consisting of neuropeptides orexin-A and orexin-B and their receptors OX₁ and OX₂, plays a crucial role in regulating wakefulness, arousal, and appetite. wikipedia.orgfrontiersin.org Orexin-A binds to both OX₁ and OX₂ receptors with similar high affinity, while orexin-B is more selective for the OX₂ receptor. wikipedia.org

Research has led to the discovery of non-peptidic antagonists for the orexin receptors, including derivatives of this compound. nih.gov Specifically, N-acyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was identified as the first selective non-peptidic antagonist for the orexin-2 receptor (OX₂R). frontiersin.orgnih.gov This highlights the potential of the this compound scaffold in developing selective ligands for the orexin receptor subtypes. The distribution of both OX₁R and OX₂R is found throughout the central autonomic network, indicating their involvement in cardiovascular functions. frontiersin.org

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Interactions

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that are crucial for mediating the effects of the parasympathetic nervous system. mdpi.com There are five subtypes (M₁ to M₅), each with distinct tissue locations and signaling pathways. nih.gov M₁, M₃, and M₅ receptors couple to Gq/11 proteins, while M₂ and M₄ receptors signal through Gi/o proteins. nih.gov

While most mAChR ligands possess a positively charged ammonium (B1175870) group, studies have shown that this is not an absolute requirement for binding. researchgate.netmdpi.com Flavonoids, for example, which lack this feature, have been found to exhibit competitive binding activity at M₁ muscarinic receptors. researchgate.netmdpi.com Although direct binding studies of this compound itself to muscarinic receptors are not extensively detailed in the provided context, the exploration of various uncharged molecules as mAChR ligands opens the possibility for such interactions. The development of bitopic ligands, which can interact with both orthosteric and allosteric sites on the receptor, presents new avenues for targeting specific mAChR subtypes. nih.gov

Serotonin (B10506) (5-HT) Receptor System Modulation

The serotonin (5-HT) receptor system is a complex group of G protein-coupled receptors and ligand-gated ion channels that mediate a wide range of physiological and neurological processes. wikipedia.orgmdpi.com There are seven families of 5-HT receptors (5-HT₁ to 5-HT₇), each with multiple subtypes. wikipedia.orgnih.gov These receptors modulate the release of numerous neurotransmitters and hormones. wikipedia.org

The modulation of these receptors by various compounds can have significant therapeutic potential. mdpi.comnih.gov For instance, partial agonists at 5-HT₁A receptors are used to treat anxiety. nih.gov The 5-HT₇ receptor, which couples to Gαs proteins and activates adenylyl cyclase, has also been a target for drug development. frontiersin.orgmdpi.com While the direct interaction of this compound with the 5-HT receptor system is not explicitly detailed in the provided search results, the broad range of compounds that modulate this system suggests that isoquinoline derivatives could potentially have activity at these receptors.

Cellular and Subcellular Mechanistic Investigations

Influence on Cellular Proliferation and Viability

6,7-Dihydroxyisoquinolines have been shown to exert cytotoxic effects, influencing cellular proliferation and viability. nih.gov In studies using the dopaminergic cell model of clonal rat pheochromocytoma PC12h cells, 6,7-dihydroxyisoquinolines demonstrated more potent cytotoxic effects than N-methylisoquinolinium ion. nih.gov At concentrations of 100 µM and 1 mM, these compounds led to a reduction in the protein amounts of the PC12h cells. nih.gov

The density of the sigma-2 receptor, for which this compound derivatives show high affinity, is known to be higher in proliferative cells compared to quiescent cells, suggesting a potential link between σ2R binding and the effects on cell proliferation. upenn.edu Cell viability assays, which measure the percentage of live and healthy cells in a population, are crucial tools for evaluating the effects of such compounds. baseclick.eu These assays can be combined with other cellular measurements like apoptosis and proliferation to gain a comprehensive understanding of a compound's impact on cell health. baseclick.eu

Table 2: Effects of 6,7-Dihydroxyisoquinolines on PC12h Cells.

Compound Type Concentration Observed Effect on PC12h Cells
6,7-Dihydroxyisoquinolines 100 µM - 1 mM Reduced protein amounts. nih.gov
6,7-Dihydroxyisoquinolines < 100 µM Decreased specific activity of tyrosine hydroxylase. nih.gov
Salsolinols (dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines) Not specified Accumulated in the mitochondrial fraction. nih.gov

Induction of Apoptosis and Cell Cycle Modulation

The compound this compound has been shown to influence fundamental cellular processes such as apoptosis (programmed cell death) and cell cycle regulation. These activities are critical in the context of cancer research, as the ability to selectively induce apoptosis in tumor cells or halt their proliferation by modulating the cell cycle is a key therapeutic strategy.

Adenosine (B11128), a molecule with structural similarities to isoquinoline derivatives, has been demonstrated to induce G1 cell cycle arrest in breast cancer stem cells. This arrest is associated with a significant decrease in the levels of cyclin D1 and CDK4, proteins that are pivotal for the progression through the G1 phase of the cell cycle. nih.gov Furthermore, adenosine treatment leads to apoptosis, which is evidenced by an altered Bax/Bcl-2 ratio, a decrease in mitochondrial membrane potential, and the activation of caspase-6, an executioner caspase in the apoptotic pathway. nih.gov The evasion of apoptosis is a well-known mechanism of resistance to chemotherapy in breast cancer stem cells. nih.gov

Studies on other complex molecules have also highlighted the interplay between cell cycle regulation and apoptosis. For instance, the imidazoacridinone C-1311 can induce either p53-dependent senescence or p53-independent apoptosis in cancer cells. oncotarget.com In cells with functional p53, C-1311 treatment leads to senescence, a state of irreversible growth arrest. oncotarget.com Conversely, in cells lacking functional p53, the same treatment results in mitotic catastrophe and subsequent apoptosis. oncotarget.com This demonstrates that the cellular context, particularly the status of key tumor suppressor genes like p53, can dictate the outcome of treatment with cell cycle-modulating agents.

The regulation of the cell cycle involves a complex interplay of proteins, including cyclins and cyclin-dependent kinases (CDKs). aginganddisease.org The progression through different phases of the cell cycle is driven by the sequential activation and deactivation of various cyclin-CDK complexes. aginganddisease.org For instance, the transition from the G2 phase to the M phase is facilitated by the Cyclin B/CDK1 complex. aginganddisease.org Disruptions in this tightly regulated process can lead to uncontrolled cell proliferation, a hallmark of cancer. Histone deacetylases (HDACs) are another class of enzymes that have been shown to control the function of key cell cycle proteins, and their overexpression is observed in multiple cancers. researchgate.net

The table below summarizes the effects of adenosine on cell cycle and apoptosis in breast cancer stem cells, providing a model for how this compound might exert similar effects.

Cellular ProcessEffect of AdenosineKey Molecular Players Involved
Cell Cycle Induces G1 phase arrest↓ Cyclin D1, ↓ CDK4
Apoptosis Induces programmed cell death↑ Bax/Bcl-2 ratio, ↓ Mitochondrial membrane potential, ↑ Caspase-6 activation

Antioxidant and Hydroxyl Radical Scavenging/Promoting Activities

This compound and its derivatives are recognized for their antioxidant properties, particularly their ability to scavenge hydroxyl radicals. Reactive oxygen species (ROS), such as the hydroxyl radical (•OH), can cause significant damage to biological macromolecules, leading to oxidative stress-related diseases. nih.gov The hydroxyl radical is highly reactive and short-lived, making the measurement of its direct effects challenging. nih.gov

The antioxidant activity of compounds is often assessed through their ability to scavenge free radicals. For instance, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging assay is a common method to evaluate the antioxidant potential of various substances. researchgate.net Studies on plant extracts have demonstrated that fractions rich in certain phytochemicals exhibit strong antioxidant effects. researchgate.net

The scavenging of hydroxyl radicals is a crucial protective mechanism. Certain phenolic compounds, such as resveratrol (B1683913) and ferulic acid, neutralize hydroxyl radicals through aromatic hydroxylation. nih.gov This process involves the addition of a hydroxyl group to the aromatic ring of the scavenger molecule. nih.gov Given the dihydroxy substitution on the isoquinoline core, this compound is structurally poised to participate in similar radical scavenging reactions.

Furthermore, some compounds can act as antioxidants by chelating metal ions like iron, which can catalyze the formation of hydroxyl radicals. nih.govresearchgate.net By binding to these metal ions, chelating agents prevent them from participating in reactions that generate harmful ROS.

It is important to note that while many natural phytochemicals, especially polyphenols, offer protection against chronic diseases through their free radical scavenging properties, the term "antioxidant" can sometimes be misleading. nih.govresearchgate.net Some therapeutic substances traditionally classified as antioxidants can also accept electrons, thereby acting as oxidants under certain conditions. researchgate.net

The table below outlines key aspects of antioxidant and hydroxyl radical scavenging activities.

ActivityDescriptionMechanism Example
Antioxidant Protects against damage from reactive oxygen species (ROS).Free radical scavenging, metal chelation. ejmo.org
Hydroxyl Radical Scavenging Neutralizes the highly reactive hydroxyl radical (•OH).Aromatic hydroxylation by phenolic compounds. nih.gov

Nuclear Factor-κB (NF-κB) Pathway Intervention

The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival. nih.govjcancer.org Aberrant activation of the NF-κB pathway is implicated in the progression of various cancers, making it a significant target for therapeutic intervention. nih.govjcancer.org

The compound 6,7-dihydroxy-3,4-dihydroisoquinoline has been identified as a novel inhibitor of the NF-κB pathway. nih.gov Research has shown that this compound can inhibit both the canonical and non-canonical NF-κB signaling pathways. nih.gov The canonical pathway is typically activated by pro-inflammatory cytokines like TNF-α and IL-1, leading to the transcription of genes involved in inflammation and immunity. biorxiv.org The non-canonical pathway is activated by a different set of stimuli and plays a role in the development of the immune system. biorxiv.org

The inhibition of NF-κB by 6,7-dihydroxy-3,4-dihydroisoquinoline has been linked to the prevention of in vitro invasion of murine mammary cancer cells. nih.gov This suggests that by interfering with the NF-κB pathway, this compound may possess antimetastatic properties. nih.gov The inhibition of NF-κB is a promising strategy in cancer therapy as it can potentially inhibit tumor cell proliferation and counteract the pro-survival mechanisms that contribute to resistance to chemotherapy. nih.gov

The NF-κB pathway is also intertwined with other cellular processes. For example, PARP1, an enzyme involved in DNA repair, can co-activate the pro-inflammatory transcription factor NF-κB, leading to inflammation in various diseases. mdpi.com Furthermore, SIRT1, a member of the sirtuin family of proteins, can deacetylate and inactivate the p65 subunit of NF-κB, thereby restricting the expression of NF-κB-dependent pro-inflammatory genes. mdpi.com

The table below summarizes the intervention of this compound and related compounds in the NF-κB pathway.

Compound/FactorEffect on NF-κB PathwayAssociated Outcome
6,7-dihydroxy-3,4-dihydroisoquinoline Inhibition of canonical and non-canonical pathways. nih.govInhibition of in vitro cancer cell invasion. nih.gov
PARP1 Co-activation of NF-κB. mdpi.comPromotion of inflammation. mdpi.com
SIRT1 Deacetylation and inactivation of p65 subunit. mdpi.comRestriction of pro-inflammatory gene expression. mdpi.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Crosstalk

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.govscienceopen.com This pathway is often dysregulated in cancer, making it a key target for therapeutic development. nih.gov

There is significant crosstalk between the MAPK pathway and other signaling pathways, including the NF-κB pathway. nih.gov In some cellular contexts, the activation of the MAPK pathway is necessary for the subsequent activation of NF-κB. nih.gov For instance, in certain lung endothelial cells, inhibition of either the p38 MAPK or Rho kinase pathways can significantly reduce the activation of NF-κB signaling. nih.gov

The MAPK pathway itself is comprised of several distinct cascades, including the ERK1/2, JNK, and p38 MAPK pathways. scienceopen.com The activation of these different MAPK sub-pathways can have varying and sometimes opposing effects on cellular outcomes. scienceopen.com For example, while the ERK pathway is often associated with cell proliferation and survival, the JNK and p38 pathways are frequently linked to stress responses and apoptosis. consensus.app

The interaction between the MAPK and NF-κB pathways is complex and can be cell-type specific. nih.gov In some instances, there is a unidirectional relationship where one pathway influences the other, while in other cases, the crosstalk is bidirectional. nih.gov This intricate interplay highlights the complexity of cellular signaling networks and the challenges in predicting the precise effects of targeting a single pathway.

The table below illustrates the crosstalk between the MAPK pathway and other signaling pathways.

Interacting PathwayNature of CrosstalkCellular Outcome
Rho Kinase Bidirectional in some cell types. nih.govModulation of endothelial barrier function. nih.gov
NF-κB MAPK activation can be upstream of NF-κB activation. nih.govRegulation of inflammatory responses. nih.gov
AMPK Activation of AMPK can inhibit MAPK signaling. consensus.appAlleviation of neuropathic pain. consensus.app

Broad Spectrum Pharmacological Effects

Anti-inflammatory and Analgesic Properties

Isoquinoline derivatives have been investigated for their potential anti-inflammatory and analgesic (pain-relieving) properties. ontosight.ainih.gov Inflammation is a complex biological response to harmful stimuli and is a key factor in numerous chronic diseases. researchgate.net The search for new anti-inflammatory and analgesic drugs with improved efficacy and fewer side effects is an ongoing area of research. researchgate.net

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a widely used class of medications that exert their effects by interfering with the prostaglandin (B15479496) system, thereby reducing inflammation, pain, and fever. researchgate.net Some isoquinoline compounds have shown promise in this area. For example, research into 4-acetoxy-1,2,3,4-tetrahydro-2,2-dimethyl-6,7-methylenedioxyisoquinolinium iodide has focused on its potential analgesic and anti-inflammatory activities. ontosight.ai

The anti-inflammatory effects of certain compounds can be mediated through various mechanisms, including the inhibition of pro-inflammatory signaling pathways like NF-κB. As previously discussed, 6,7-dihydroxy-3,4-dihydroisoquinoline is an inhibitor of this pathway, which is a key regulator of inflammation. nih.gov

The table below highlights the anti-inflammatory and analgesic properties of isoquinoline derivatives and related compounds.

Compound Class/DrugPharmacological PropertyPotential Application
Isoquinoline derivatives Anti-inflammatory, Analgesic. ontosight.ainih.govPain management, treatment of inflammatory conditions. ontosight.ai
NSAIDs (e.g., Diclofenac, Celecoxib) Anti-inflammatory, Analgesic. frontiersin.orgReducing fever, pain, and inflammation in conditions like arthritis. frontiersin.org

Anticonvulsant Activity

Certain derivatives of isoquinoline and related heterocyclic compounds have been explored for their anticonvulsant activity, which is the ability to prevent or reduce the severity of seizures. nih.govpcbiochemres.com Epilepsy is a neurological disorder characterized by recurrent seizures, and the development of new anticonvulsant drugs with broad-spectrum activity and improved safety profiles is a significant therapeutic goal. nih.govnih.gov

The anticonvulsant activity of compounds is often evaluated in various animal models of seizures, such as the maximal electroshock (MES) test and chemically induced seizure tests using agents like pentylenetetrazole (PTZ). nih.govnih.gov For instance, a series of 7-phenyl-6,7-dihydro- researchgate.netnih.govacs.orgtriazolo[1,5-a]pyrimidin-5(4H)-ones, which are structurally distinct from this compound but represent another class of heterocyclic compounds, have demonstrated potent anticonvulsant activity in the MES test. nih.gov The most promising compound from this series also showed broad-spectrum activity against seizures induced by various chemical convulsants, suggesting multiple mechanisms of action, including the inhibition of voltage-gated ion channels and modulation of GABAergic activity. nih.gov

Other studies on quinazoline derivatives have also identified compounds with significant anticonvulsant effects in the scPTZ screen. mdpi.com Methaqualone, a quinazoline analogue, is known to be a positive allosteric modulator of the GABA receptor and possesses anticonvulsant properties. uran.ua

The table below provides an overview of the anticonvulsant activity of various compounds.

Compound ClassTest ModelMechanism of Action (Proposed)
7-phenyl-6,7-dihydro- researchgate.netnih.govacs.orgtriazolo[1,5-a]pyrimidin-5(4H)-ones MES, PTZ, and other chemical-induced seizures. nih.govInhibition of voltage-gated ion channels, modulation of GABAergic activity. nih.gov
Quinazoline derivatives scPTZ. mdpi.comPositive allosteric modulation of GABA receptors. uran.ua
D-23129 (N-(2-amino-4-(4-fluorobenzylamino)phenyl)carbamic acid ethyl ester) MES, PTZ, picrotoxin, NMDA. nih.govNot fully elucidated, but distinct from many existing anticonvulsants. nih.gov

Antiviral Properties

Isoquinoline alkaloids have demonstrated significant potential as antiviral agents. Studies have explored their efficacy against a variety of DNA and RNA viruses.

Notably, certain dihydroxyisoquinolinium salts have been reported to be effective against the Human Immunodeficiency Virus (HIV) with a 50% inhibitory concentration (IC₅₀) of 23.6 µg/mL. mdpi.com In the context of influenza viruses, a class of isoquinolone compounds has been identified as potent inhibitors of both influenza A and B viruses, with 50% effective concentrations (EC₅₀) ranging from 0.2 to 0.6 µM. nih.gov However, the parent compound in this class exhibited significant cytotoxicity. nih.gov Further research led to the synthesis of derivatives with reduced toxicity while maintaining antiviral activity. nih.gov

Derivatives of 7,8-dihydroisoquinoline (B3349891) have shown potent activity against human cytomegalovirus (HCMV). nih.govnih.gov One particular compound demonstrated a 50% inhibitory concentration (IC₅₀) that was 39- to 223-fold lower than that of the commonly used antiviral drug, ganciclovir (B1264). nih.govnih.gov These derivatives were also found to be active against ganciclovir-resistant strains of HCMV, suggesting a different mechanism of action. nih.govnih.gov Additionally, a study of 33 isoquinoline alkaloids, including various types, revealed selective inhibition against the Parainfluenza-3 virus (PI-3) with inhibitory concentrations ranging from 0.5 to 64 µg/ml, though they were inactive against Herpes Simplex Virus (HSV). nih.gov

Table 1: Antiviral Activity of this compound and its Derivatives

Compound/Derivative Class Virus Activity Metric Value
Dihydroxyisoquinolinium salts HIV IC₅₀ 23.6 µg/mL mdpi.com
Isoquinolone Compound Influenza A and B EC₅₀ 0.2 - 0.6 µM nih.gov
7,8-Dihydroisoquinoline Derivative Human Cytomegalovirus (HCMV) IC₅₀ 39-223 fold lower than ganciclovir nih.govnih.gov
Isoquinoline Alkaloids Parainfluenza-3 Virus (PI-3) Inhibitory Concentration 0.5 - 64 µg/mL nih.gov

Neuroprotective and Neurotoxic Evaluations in Disease Models

The role of this compound derivatives in the central nervous system has been a double-edged sword, with studies revealing both neurotoxic and neuroprotective potential, particularly in the context of Parkinson's disease (PD).

Dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines have demonstrated cytotoxic effects on dopaminergic cell models. nih.gov These compounds were found to be more potent in their cytotoxic effects than the N-methylisoquinolinium ion, reducing protein amounts in PC12h cells at concentrations of 100 µM and 1 mM. nih.gov The toxicity of N-methylated derivatives appears to be even more potent than their non-methylated counterparts. nih.gov Specifically, 2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (B1217401) (2-MDTIQ) and 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) have been identified as potential endogenous neurotoxins in the lumbar cerebrospinal fluid of parkinsonian patients. nih.gov These findings suggest that certain derivatives of this compound may contribute to the degeneration of dopaminergic neurons, a key pathological feature of Parkinson's disease. nih.goven-journal.org

Conversely, some isoquinoline derivatives have shown promise for neuroprotection. In a Drosophila model of Parkinson's disease, compounds with antioxidant and anti-inflammatory properties, such as celastrol (B190767) and minocycline, have demonstrated potent dopaminergic neuroprotection. nih.gov While not direct derivatives of this compound, this highlights the potential for the broader isoquinoline scaffold in developing neuroprotective agents. Further research has led to the development of quinoxaline-derived molecules, based on structure-activity relationship studies of neuroprotective compounds, which have shown the ability to attenuate neurodegeneration in a mouse model of PD. nih.gov

Table 2: Neuro-evaluations of this compound Derivatives in Disease Models

Compound/Derivative Model System Effect Key Findings
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolines PC12h cells (dopaminergic cell model) Neurotoxic Reduced protein amounts at 100 µM and 1 mM concentrations. nih.gov
N-methylated 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines PC12h cells More potent neurotoxicity Increased cytotoxicity compared to non-methylated forms. nih.gov
2-MDTIQ and Salsolinol (B1200041) Parkinsonian lumbar cerebrospinal fluid Potential Endogenous Neurotoxins Identified in patients, suggesting a role in PD pathology. nih.gov
Quinoxaline derivatives Mouse model of Parkinson's Disease Neuroprotective Attenuated neurodegeneration. nih.gov

Cardiotonic and Smooth Muscle Contractility Modulation

Derivatives of this compound have been investigated for their effects on cardiac and smooth muscle function, revealing potential therapeutic applications.

Certain 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have exhibited potent positive inotropic effects, meaning they increase the force of heart muscle contractions. In rat heart models, these compounds showed an EC₅₀ of 14.6 μM, which was more potent than the reference compound dihydroquercetin. A series of 1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinones also demonstrated a dose-dependent increase in myocardial contractility in a dog model of acute heart failure, with several derivatives being more potent than the reference drug milrinone. nih.gov

In the context of smooth muscle, a synthesized 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) was found to modulate contractility. nih.gov This compound reduced the strength of Ca²⁺-dependent contractions in smooth muscle preparations, likely by affecting cytosolic calcium levels through voltage-gated L-type Ca²⁺ channels. nih.gov The general mechanism of smooth muscle contraction involves calcium-dependent activation of myosin. amegroups.orgmdpi.comnih.gov The modulation of this process by isoquinoline derivatives highlights their potential for treating conditions related to smooth muscle dysfunction.

Table 3: Effects of this compound Derivatives on Cardiac and Smooth Muscle

Compound/Derivative Class System Activity Key Findings
1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines Rat heart model Cardiotonic (Positive Inotropic) EC₅₀ of 14.6 μM, more potent than dihydroquercetin.
1-Methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinones Dog acute heart failure model Cardiotonic (Positive Inotropic) Several derivatives more potent than milrinone. nih.gov
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) Smooth muscle preparations Modulation of Contractility Reduced the strength of Ca²⁺-dependent contractions. nih.gov

Antimicrobial and Antifungal Activity

The this compound scaffold has been identified as a promising source for the development of new antimicrobial and antifungal agents.

Studies have shown that this compound and its derivatives exhibit antimicrobial activity against a range of pathogens. smolecule.com Cephalosporins incorporating a this compound moiety have demonstrated high and prolonged blood levels and significant in vivo antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that the isoquinoline component enhances the pharmacokinetic profile and efficacy of the antibiotic.

In the realm of antifungal research, isoquinoline alkaloids have shown notable activity. nih.gov While a broad study of 33 isoquinoline alkaloids did not find significant antibacterial effects, they did exhibit considerable antifungal activity at a concentration of 8 µg/ml. nih.gov Specifically, 6,7-bis-[S-(aryl)thio]-5,8-quinolinediones, synthesized from 6,7-dichloro-5,8-quinolinediones, displayed good activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 0.8 to 25 µg/ml. nih.gov Some of these compounds also showed efficacy against other Candida species. nih.gov This indicates that the this compound core structure is a valuable template for creating novel antifungal agents.

Table 4: Antimicrobial and Antifungal Activity of this compound Derivatives

Compound/Derivative Class Target Organism(s) Activity Key Findings
This compound derivatives Various pathogens Antimicrobial General antimicrobial properties noted. smolecule.com
Cephalosporins with this compound Methicillin-resistant Staphylococcus aureus (MRSA) Antibacterial High in vivo activity. nih.gov
Isoquinoline Alkaloids Fungi Antifungal Significant activity at 8 µg/ml. nih.gov
6,7-Bis-[S-(aryl)thio]-5,8-quinolinediones Candida albicans, Aspergillus niger Antifungal MICs ranging from 0.8 to 25 µg/ml. nih.gov

Structure Activity Relationship Sar Investigations of 6,7 Dihydroxyisoquinoline Derivatives

Correlating Structural Modifications with Biological Potency and Selectivity

SAR studies on 6,7-dihydroxyisoquinoline derivatives have revealed several key structural features that are critical for their biological activity. The catechol moiety (the two hydroxyl groups at positions 6 and 7) is often indispensable for activities such as radical scavenging and modulation of protein kinases. smolecule.com Modifications to other parts of the isoquinoline (B145761) ring system and its substituents can fine-tune potency and selectivity for specific biological targets.

Key Structural Modifications and Their Effects:

The Catechol Moiety: The 6,7-dihydroxy substitution is a fundamental requirement for the biological action of many derivatives. For instance, in cephalosporins incorporating a heterocyclic catechol side chain, the this compound moiety was linked to high and prolonged blood levels and potent in vivo antibacterial activity. nih.gov These hydroxyl groups can participate in hydrogen bonding and redox reactions, which are often essential for binding to enzyme active sites or for antioxidant effects.

N-Methylation: Methylation of the nitrogen atom in the tetrahydroisoquinoline ring has been shown to significantly impact biological activity. N-methylated 6,7-dihydroxyisoquinolines are potent inhibitors of type A monoamine oxidase (MAO-A). researchgate.net Specifically, 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (N-methylsalsolinium ion) is a powerful inhibitor of this enzyme. researchgate.net Furthermore, studies on dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines have indicated that N-methylated derivatives exhibit more potent cytotoxic effects than their non-methylated counterparts. nih.gov This suggests that N-methylation can enhance the interaction with certain biological targets or alter the molecule's susceptibility to metabolic activation into more potent species. nih.govnih.gov

Substitution at the 1-Position: The substituent at the C1 position of the isoquinoline ring plays a significant role in determining the compound's properties. Salsolinol (B1200041), which is 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is one of the most studied derivatives. nih.gov The nature of the group at C1 can influence the molecule's ability to fit into receptor binding pockets. For example, in the design of inhibitors for insulin-like growth factor (IGF) binding proteins, optimization of a benzoyl side chain at the 1-position of this compound-3-carboxylic acids was a key strategy. a2bchem.com

Aromatic Ring and Side Chain Modifications: The introduction of additional aromatic rings or modifications to side chains can modulate activity and selectivity. In a series of 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives (where the dihydroxy group is protected as dimethoxy), substitutions on the phenethyl moiety were crucial for their activity as P-glycoprotein (P-gp) modulators in reversing multidrug resistance in cancer. researchgate.net Structure-activity analysis revealed that the length and rigidity of the linker connecting the isoquinoline core to another aryl group were important for potent inhibition. researchgate.net Similarly, introducing halogen or aryl groups can be used to fine-tune target selectivity. smolecule.com

The following table summarizes the impact of various structural modifications on the biological activity of this compound derivatives based on research findings.

Modification Position(s) Effect on Biological Activity Example Compound Class Reference(s)
Hydroxyl GroupsC6, C7Essential for antioxidant, enzyme inhibition, and antibacterial activities.General 6,7-dihydroxyisoquinolines, Cephalosporin (B10832234) derivatives smolecule.comnih.gov
N-MethylationN2Increases cytotoxicity and potency as MAO-A inhibitors.Tetrahydroisoquinoline derivatives, Salsolinol derivatives researchgate.netnih.govnih.gov
SubstitutionC1Influences binding to target proteins.Salsolinol, IGF binding protein inhibitors nih.gova2bchem.com
Aryl/Alkyl Side ChainsN2, C1Modulates potency and selectivity, e.g., for P-gp inhibition.P-gp modulators researchgate.net
Halogenation/Aryl GroupsVariousFine-tunes target selectivity and potency.General 6,7-dihydroxyisoquinolines smolecule.com

Stereochemical Aspects of Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of many chiral this compound derivatives. Molecules with one or more stereocenters can exist as different stereoisomers (enantiomers or diastereomers), which can have profoundly different interactions with chiral biological macromolecules like enzymes and receptors.

Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) possesses a stereocenter at the C1 position and can exist as (R)-salsolinol and (S)-salsolinol. These enantiomers have been shown to have distinct biological profiles. The differential effects of stereoisomers are not limited to potency; they can also lead to different mechanisms of action. sci-hub.se For instance, different stereoisomers within a series of compounds can induce distinct changes in cell morphology, suggesting that their biological effects are mediated by different cellular pathways. sci-hub.se

While detailed stereospecific SAR studies for a wide range of this compound derivatives are not always available, the principles derived from other chiral compounds are directly applicable. The interaction of a small molecule with its biological target is often compared to a key fitting into a lock. The three-dimensional shape of the molecule is paramount for a proper fit. Therefore, it is expected that the (R) and (S) enantiomers of a chiral this compound derivative will bind with different affinities to a specific receptor or enzyme active site. One enantiomer may fit perfectly and elicit a strong biological response (acting as an agonist or inhibitor), while the other may bind weakly or not at all, resulting in lower activity or inactivity. In some cases, the "inactive" enantiomer may even bind to a different target, leading to off-target effects.

This principle is exemplified in studies of complex synthetic compounds where changes in stereochemistry can have a significant effect on not only the level of biological activity but also the mechanism of action. sci-hub.se For example, in some compound series, enantiomers can be clearly distinguished by their biological activity, while in others, the differences are more apparent between diastereomers (cis vs. trans isomers). sci-hub.se

Rational Design Principles for Enhanced Efficacy

Rational drug design utilizes the knowledge gained from SAR and stereochemical studies to create new derivatives with improved potency, selectivity, and pharmacokinetic properties. For this compound derivatives, several design principles can be applied to enhance their efficacy.

One key principle is conformational constraint . Many biologically active molecules need to adopt a specific three-dimensional shape (conformation) to bind to their target. By designing more rigid analogues that are "locked" into this bioactive conformation, it is possible to increase binding affinity and potency. An example of this approach can be seen in the development of protein-tyrosine kinase (PTK) inhibitors. oup.com Starting from a flexible "hydroxylated styryl pharmacophore," bicyclic analogs incorporating the this compound core were designed as rotationally constrained mimetics. oup.com Holding the structure in a more planar conformation was hypothesized to improve interaction within the deep planar cleft of the PTK catalytic site. oup.com

Another principle is the bioisosteric replacement of functional groups. The 6,7-dihydroxy (catechol) group is crucial but can sometimes lead to poor metabolic stability. In some cases, it can be replaced by other groups (bioisosteres) that retain the desired electronic and steric properties but have improved drug-like characteristics. For example, the 6,7-dimethoxy substitution is often used in synthetic derivatives, which can act as a more stable precursor or mimic of the catechol group. researchgate.netresearchgate.net Studies on quinazoline-based inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase showed that 6,7-dimethoxy derivatives were among the most potent, highlighting the importance of electron-donating groups at these positions. researchgate.net

Structure-based design , where the three-dimensional structure of the target protein is known, allows for the design of ligands that fit precisely into the binding site. While not always available, when a target's structure is known, derivatives of this compound can be computationally docked into the binding site to predict their affinity. nih.gov This allows for the rational addition or modification of functional groups to optimize interactions with specific amino acid residues in the target protein, thereby enhancing efficacy and selectivity. This approach has been used to design substituted quinoline (B57606) derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.gov

By combining these principles—understanding the core pharmacophore requirements, optimizing stereochemistry, applying conformational constraints, and using bioisosteric replacements—researchers can rationally design novel this compound derivatives with enhanced therapeutic potential.

6,7 Dihydroxyisoquinoline As a Chemical Probe in Biological Research

Development of 6,7-Dihydroxyisoquinoline-Based Chemical Tools

The this compound scaffold is a key structural motif found in a variety of biologically active molecules and serves as a versatile starting point for the development of chemical probes. These tools are instrumental in dissecting complex biological processes. The development of these probes often involves synthetic strategies that modify the core isoquinoline (B145761) structure to enhance potency, selectivity, and functionality for specific research applications.

A significant area of development has been in the synthesis of tetrahydroisoquinoline (THIQ) derivatives. For instance, novel THIQ derivatives have been synthesized and evaluated for their potential as anti-cancer agents, targeting processes like angiogenesis and inhibiting challenging targets such as KRas. nih.gov The synthetic approaches to these compounds are often multi-step processes, starting from simpler isoquinoline precursors. nih.gov

One notable derivative is salsolinol (B1200041) (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline), an endogenous compound formed from the condensation of dopamine (B1211576) and acetaldehyde. mdpi.com Its presence and metabolism in the brain have spurred the synthesis of its enantiomers and N-methylated derivatives to investigate their roles in neurological conditions. mdpi.comnih.gov For example, N-methyl-(R)-salsolinol has been identified as a potent dopaminergic neurotoxin in experimental models. nih.gov

Furthermore, the development of "clickable" chemical probes represents a significant advancement. These probes incorporate a reactive handle, such as a trans-cyclooctene (B1233481) (TCO), that allows for bio-orthogonal ligation to a reporter molecule. This strategy has been employed to create probes for detecting specific pathological protein assemblies, known as epichaperomes, in neurodegenerative disorders. nih.gov While not all examples explicitly feature the 6,7-dihydroxy substitution, the underlying synthetic principles for creating functionalized isoquinoline probes are broadly applicable. nih.govburleylabs.co.uk

The synthesis of these chemical tools is often a complex undertaking, as exemplified by the multi-step synthesis of 2,8-dihydroxychrysene, which, although a different polycyclic aromatic structure, highlights the intricate synthetic organic chemistry techniques required for developing novel probes for biological investigation. olemiss.edu Similarly, the diastereoselective synthesis of molecules like (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid showcases the chemical sophistication involved in creating stereochemically pure probes. mdpi.com

Applications in Target Identification and Validation

Chemical probes based on the this compound scaffold are valuable tools for identifying and validating novel biological targets, a crucial step in the drug discovery process. scielo.org.zanih.govnih.gov These probes allow researchers to modulate the function of specific proteins in a cellular context, thereby elucidating their physiological and pathological roles.

A prominent application is in the study of neurodegenerative diseases. Derivatives of this compound, such as salsolinol and its metabolites, have been used to probe the dopaminergic system. nih.gov Studies have shown that these compounds can exhibit cytotoxicity towards dopaminergic cells, suggesting a potential role in the pathology of Parkinson's disease. nih.gov By examining the effects of these molecules on cellular viability and enzyme activity (e.g., tyrosine hydroxylase), researchers can validate the involvement of specific pathways in disease progression. nih.gov

In the field of oncology, tetrahydroisoquinoline derivatives have been instrumental in identifying new anti-cancer targets. For example, 22-(4-pyridinecarbonyl) jorunnamycin A, a marine-derived tetrahydroisoquinoline, was used to identify and validate the kinases ERK1/2 and MEK1 as molecular targets mediating apoptosis in non-small-cell lung cancer cells. mdpi.com This was achieved through a combination of cell-based assays and bioinformatic analysis, demonstrating a powerful approach for linking a compound's cytotoxic effect to a specific signaling pathway. mdpi.com

The process of target identification with these probes can be carried out using various methodologies. thno.org Label-free methods, such as the Drug Affinity Responsive Target Stability (DARTS) assay, rely on the principle that the binding of a small molecule to its target protein can alter the protein's stability against proteolysis. nih.gov Alternatively, photoaffinity labeling involves probes equipped with a photoreactive group that, upon light activation, covalently binds to the target protein, enabling its identification. nih.gov These general techniques can be applied to this compound-based probes to uncover their molecular targets.

The validation of a potential target often involves demonstrating that the engagement of the target by the chemical probe leads to a measurable biological response. This can be further corroborated using genetic techniques to ensure the observed phenotype is a direct result of modulating the intended target. nih.gov

Integration with Bioimaging Techniques for Mechanistic Insights

The integration of this compound-based probes with bioimaging techniques offers a powerful approach to gain real-time, spatiotemporal insights into cellular mechanisms. nih.govnih.gov By functionalizing the isoquinoline scaffold with a reporter group, such as a fluorophore, researchers can visualize the distribution and interaction of these probes within living cells and organisms. beilstein-journals.org

The design of fluorescent probes is a key aspect of this integration. nih.gov The isoquinoline core itself can exhibit fluorescent properties, and its derivatives have been synthesized and studied for their photophysical characteristics. mdpi.com The fluorescence of these compounds can be modulated by their chemical structure and their local environment, providing opportunities to design probes that report on specific biological events. mdpi.com For example, modifications to the isoquinoline structure can lead to changes in fluorescence quantum yield, which can be harnessed for sensing applications. mdpi.com

General principles for designing fluorescent probes, such as Photoinduced Electron Transfer (PeT) and Förster Resonance Energy Transfer (FRET), can be applied to the this compound scaffold. nih.gov These mechanisms allow for the creation of "turn-on" or ratiometric probes that signal the presence of a target molecule or a change in the cellular environment. While direct examples of this compound probes designed based on these principles are not extensively documented in the provided search results, the synthesis of various fluorescent isoquinoline derivatives suggests the feasibility of this approach. mdpi.com

Bioimaging with such probes can be used to track the probe's localization to specific cellular compartments, such as the mitochondria, as has been shown for salsolinol derivatives. nih.gov This information is critical for understanding the mechanism of action of the compound. Furthermore, fluorescent probes can be designed to monitor dynamic processes, such as the generation of reactive oxygen species or changes in ion concentrations. nih.govmdpi.commdpi.com

Preclinical Research Methodologies Utilizing 6,7 Dihydroxyisoquinoline

In Vitro Experimental Models

In vitro models provide a controlled environment to investigate the cellular and molecular mechanisms of 6,7-Dihydroxyisoquinoline. These assays are fundamental for initial screening and detailed mechanistic studies.

Cell Culture Systems for Functional Assays

Cell culture systems are indispensable tools for assessing the biological activities of this compound. cruxbiolabs.com A variety of cell-based assays, including those for proliferation, viability, inhibition, and stimulation, are employed to characterize its effects. cruxbiolabs.com Both adherent and suspension cell cultures, encompassing primary cells and established cell lines, are utilized depending on the research question. cruxbiolabs.com

For instance, in cancer research, the cytotoxic effects of derivatives of this compound have been evaluated using cancer cell lines. One study demonstrated the selective cytotoxicity of a methyl this compound-3-carboxylate derivative against cancer cells when compared to non-cancerous HEK293 cells. In the context of leukemia research, in vitro culture systems are critical for studying disease progression and for screening potential therapeutic compounds on primary patient-derived cells. stemcell.com The study of both chronic myeloid leukemia (CML) and acute myeloid leukemia (AML) has been significantly advanced through the use of such in vitro models. stemcell.com These systems allow for the investigation of basic disease biology and the efficacy of potential treatments. stemcell.com

The ability to customize cell assays is a key advantage, allowing for tailored investigations into the specific effects of this compound. cruxbiolabs.com Furthermore, these systems are often integrated with downstream analysis techniques like flow cytometry and biomarker analysis to provide a comprehensive understanding of the compound's functional impact. cruxbiolabs.com A significant challenge in this area is the limited availability of patient samples for primary cell cultures, which can be compounded by poor viability of cryopreserved cells. stemcell.com

A more recent approach to enhance the physiological relevance of in vitro studies involves the application of human plasma or serum to cell cultures. nih.gov This method aims to better mimic the in vivo environment, though standardized methodologies are still under development. nih.gov

Table 1: Examples of Cell Lines Used in Functional Assays

Cell LineCell TypeApplication in Research
HEK293Human Embryonic KidneyControl for cytotoxicity studies of this compound derivatives.
CML patient-derived cellsChronic Myeloid LeukemiaStudying disease progression and screening therapeutic compounds. stemcell.com
AML patient-derived cellsAcute Myeloid LeukemiaInvestigating disease biology and evaluating novel therapeutics. stemcell.com

Biochemical Assays for Enzyme Kinetics and Binding

Biochemical assays are fundamental for characterizing the direct interaction of this compound and its derivatives with specific molecular targets, such as enzymes. databiotech.co.ileppendorf.com These assays measure the rate of product formation or substrate disappearance over time to determine the initial reaction rate. lsuhsc.edu

Enzyme kinetic studies are crucial for understanding how a compound affects enzyme activity. databiotech.co.il Key parameters determined in these assays include the Michaelis-Menten constant (K_m) and the maximal velocity (V_max). bmglabtech.com The K_m value represents the substrate concentration at which the reaction rate is half of V_max and provides an indication of the enzyme's affinity for its substrate. bmglabtech.com Assays are typically designed to measure the initial velocity of the reaction, ensuring that substrate depletion is minimal and the reverse reaction is insignificant. nih.gov

Different types of assays can be employed, with continuous assays that monitor the reaction in real-time being particularly useful for determining the initial rate directly. lsuhsc.edu Spectrophotometric methods are frequently used in continuous assays. lsuhsc.edu For enzymes with multiple substrates, the assay can be designed to study the kinetics with respect to one substrate while the other is held at a saturating concentration. nih.gov

The p-nitrophenyl acetate (B1210297) (pNPA) assay is a common model reaction used to determine esterase activity and calculate K_m and V_max values. bmglabtech.com In this assay, the hydrolysis of pNPA by the enzyme produces p-nitrophenol, which can be measured spectrophotometrically. bmglabtech.com

It is important to consider that while a compound may show potent activity in a biochemical assay, its effectiveness in a cellular context can be influenced by factors such as competition with high intracellular concentrations of the natural substrate. nih.gov

Table 2: Key Parameters in Enzyme Kinetic Assays

ParameterDescriptionSignificance
V_max (Maximal Velocity) The maximum rate of an enzyme-catalyzed reaction at saturating substrate concentrations.Indicates the catalytic efficiency of the enzyme.
K_m (Michaelis Constant) The substrate concentration at which the reaction velocity is half of V_max.Reflects the affinity of the enzyme for its substrate. bmglabtech.com
k_cat (Turnover Number) The number of substrate molecules converted to product per enzyme molecule per unit of time.Represents the catalytic rate constant. lsuhsc.edu
IC_50 (Half-maximal Inhibitory Concentration) The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.Measures the potency of an inhibitor.

In Vivo Animal Models for Pharmacological Evaluation

Animal models are essential for evaluating the pharmacological effects of this compound in a complex biological system, providing insights into its efficacy and mechanism of action that cannot be obtained from in vitro studies alone.

Rodent Disease Models for Efficacy and Mechanistic Studies

Rodent models, particularly mice and rats, are widely used to create preclinical models of human diseases for testing the efficacy of potential therapeutics. In the context of neurodegenerative diseases like Parkinson's and Alzheimer's, various rodent models are employed.

For Parkinson's disease research, neurotoxin-based models are common. The 6-hydroxydopamine (6-OHDA) model, for instance, induces the loss of dopaminergic neurons and is used to assess motor deficits and the efficacy of treatments like L-dopa. mdpi.com This model can also be used to study non-motor symptoms such as anxiety, depression, and cognitive impairment. frontiersin.org Another model involves the use of the pesticide paraquat (B189505) to induce dopaminergic neurodegeneration. frontiersin.org Genetic models, such as those overexpressing α-synuclein, are also utilized to mimic the genetic basis of some forms of Parkinson's disease. frontiersin.org

In Alzheimer's disease research, transgenic mouse models that overexpress human genes with mutations associated with familial Alzheimer's disease, such as amyloid precursor protein (APP) and presenilin (PSEN), are prevalent. mdpi.comnih.gov The 5XFAD mouse model, for example, co-expresses five familial Alzheimer's disease mutations and exhibits rapid accumulation of amyloid-β plaques and neuronal loss. mdpi.comnih.gov These models are used to study disease pathogenesis and to test the effectiveness of potential treatments on cognitive decline. nih.gov

For skin disease research, various mouse models are available. The Nc/Nga mouse strain spontaneously develops skin changes that mimic human atopic dermatitis when exposed to environmental allergens. nih.gov Genetically engineered mouse models, such as those with mutations in the filaggrin gene (flaky tail mice), are also used to study skin barrier defects. nih.gov

Table 3: Examples of Rodent Disease Models

ModelDiseaseKey Features
6-OHDA Model Parkinson's DiseaseInduces loss of dopaminergic neurons, leading to motor and non-motor deficits. mdpi.comfrontiersin.org
Paraquat Model Parkinson's DiseaseInduces dopaminergic neurodegeneration through pesticide exposure. frontiersin.org
α-Synuclein Overexpression Model Parkinson's DiseaseMimics the genetic component of Parkinson's disease. frontiersin.org
5XFAD Mouse Model Alzheimer's DiseaseExpresses five familial Alzheimer's disease mutations, leading to rapid amyloid-β plaque formation and neuronal loss. mdpi.comnih.gov
Nc/Nga Mouse Model Atopic DermatitisSpontaneously develops atopic dermatitis-like skin lesions. nih.gov
Flaky Tail (FLGft) Mouse Model Skin Barrier DefectsLacks functional filaggrin, leading to a compromised skin barrier. nih.gov

Methodological Considerations in Animal Model Selection for Specific Research Questions

The selection of an appropriate animal model is a critical step in preclinical research and is often guided by a combination of scientific and practical factors. altex.org A primary consideration is the model's ability to replicate key aspects of the human disease pathology and symptoms. altex.org However, studies have shown that the choice of a specific animal model is frequently influenced by tradition, the availability of the model, and the expertise of the research team, rather than a systematic evaluation of its predictive value for clinical outcomes. altex.org

The purpose of the research is a major determinant in selecting an animal species. kosinmedj.org For example, in cancer research, mouse models are categorized into spontaneous, induced, genetically modified, xenograft, and homografted tumor models, with the selection depending on the specific research needs. mdpi.com The genetic background of the mouse strain, such as C57BL/6 or BALB/c, is also an important consideration. mdpi.com

Ethical considerations, guided by the principles of the 3Rs (Replacement, Reduction, and Refinement), are paramount in the selection and use of animal models. altex.orgkosinmedj.org Researchers must justify the use of animals and ensure that measures are taken to minimize pain and distress. kosinmedj.org

The translational relevance of the animal model is another crucial factor. While rodent models are widely used, there are inherent physiological and genetic differences between rodents and humans that can limit the translatability of research findings. nih.govmdpi.com For certain research questions, larger animal models such as rabbits, pigs, or non-human primates may offer greater physiological similarity to humans, but their use is often limited by higher costs, operational complexity, and more stringent ethical considerations. mdpi.com

Frameworks such as the Framework to Identify Models of Disease (FIMD) have been developed to standardize the assessment and comparison of disease models, aiming to facilitate the selection of models that are more likely to predict human responses. mdpi.com

Future Directions and Unexplored Avenues in 6,7 Dihydroxyisoquinoline Research

Advanced Synthetic Strategies for Complex Architectures

While classical methods such as the Pictet-Spengler and Bischler-Napieralski reactions have been instrumental in accessing the core 6,7-dihydroxyisoquinoline skeleton, future research is geared towards the development of more advanced and versatile synthetic strategies. smolecule.comebi.ac.uk The goal is to efficiently generate libraries of complex, multi-functionalized derivatives that can be used to probe biological systems with greater precision.

Future synthetic endeavors will likely focus on:

Asymmetric Synthesis: Developing novel catalytic asymmetric methods to control the stereochemistry of substituted 6,7-dihydroxyisoquinolines, which is crucial for interacting with chiral biological targets like receptors and enzymes.

C-H Activation: Employing transition-metal-catalyzed C-H activation and functionalization reactions to directly install diverse substituents onto the isoquinoline (B145761) core, bypassing the need for pre-functionalized starting materials and enabling more direct and efficient routes to novel analogues. whiterose.ac.uk

Combinatorial and Flow Chemistry: Utilizing high-throughput combinatorial synthesis and automated flow chemistry platforms to rapidly generate large libraries of derivatives. This will accelerate the exploration of structure-activity relationships (SAR). nih.gov

Bio-inspired Synthesis: Designing synthetic pathways that mimic biosynthetic routes, potentially leading to the discovery of novel and biologically relevant molecular architectures.

These advanced strategies will be essential for creating structurally diverse compounds needed to explore new biological targets and develop next-generation therapeutics and chemical probes. unito.it

Discovery of Novel Biological Targets and Therapeutic Applications

The this compound scaffold has been associated with a range of biological activities, but its full therapeutic potential remains largely untapped. Early research has linked derivatives to neurodegenerative disorders, cancer, and inflammation. ontosight.aiontosight.aiontosight.ainih.gov Future investigations are expected to uncover novel biological targets and expand the therapeutic applications of this versatile molecule.

Emerging areas of interest include:

Metabolic Disorders: Exploring the role of this compound derivatives in modulating metabolic pathways. Their structural similarity to key metabolites and signaling molecules suggests potential applications in diseases like diabetes and obesity.

Epigenetic Regulation: Investigating the ability of these compounds to inhibit or modulate epigenetic enzymes such as histone demethylases or methyltransferases, which are key targets in cancer and other diseases. nih.gov

Infectious Diseases: Moving beyond general antimicrobial activity to identify specific microbial targets. For instance, a semisynthetic cephalosporin (B10832234) incorporating a this compound moiety has been developed, indicating potential for novel antibiotic design. hodoodo.com Derivatives have also been shown to inhibit enzymes like HIV-1 reverse transcriptase.

Ion Channel Modulation: Assessing the interaction of these compounds with various ion channels, which could lead to new treatments for cardiovascular diseases, pain, and neurological disorders.

A summary of established and potential biological targets is presented in Table 1.

Biological Target/Process Potential Therapeutic Application Key Findings
μ-Opioid Receptor Alcohol Addiction, Pain ManagementSalsolinol (B1200041), a derivative, acts as an agonist, potentially mediating the rewarding effects of ethanol. frontiersin.orgnih.gov
Dopamine (B1211576) D2 Receptor Parkinson's Disease, Neurological DisordersSalsolinol enantiomers bind to the D2 receptor, suggesting a role in dopaminergic signaling. acs.org
Tyrosine Hydroxylase Parkinson's Disease6,7-Dihydroxylated tetrahydroisoquinolines inhibit this key enzyme in dopamine synthesis, mimicking feedback regulation. ebi.ac.uk
Heat Shock Protein 90 (Hsp90) CancerNovel aminoquinazoline derivatives have been developed as potent and selective Hsp90 inhibitors. nih.gov
Enzyme Systems (e.g., HIV-1 Reverse Transcriptase, MAO) HIV/AIDS, DepressionThe scaffold serves as a basis for designing enzyme inhibitors. nih.gov
Inflammatory Pathways Anti-inflammatory TherapyVarious derivatives have shown potential to modulate inflammatory pathways. ontosight.aiontosight.ainih.gov
Cancer Cell Proliferation OncologyCertain derivatives exhibit cytotoxic effects against cancer cell lines. ontosight.aiontosight.ainih.gov

Harnessing Computational Approaches for Accelerated Discovery

Computational chemistry has become an indispensable tool for accelerating the drug discovery process. researchgate.net For this compound research, in silico methods are crucial for predicting biological activities, understanding structure-activity relationships, and designing novel compounds with improved properties.

Key computational approaches being harnessed include:

Molecular Docking: This technique is widely used to predict the binding modes and affinities of this compound derivatives to their protein targets. For example, docking studies have provided detailed insights into the interaction of salsolinol with the μ-opioid and dopamine D2 receptors. frontiersin.orgnih.govacs.org These studies help rationalize experimental findings and guide the design of more potent and selective ligands. e-nps.or.krsioc-journal.cn

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA): These methods are used to build predictive models that correlate the chemical structures of compounds with their biological activities. CoMFA models have been developed for related scaffolds to guide the synthesis of selective enzyme inhibitors. ebi.ac.uk

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how these molecules interact with their biological targets over time, offering deeper insights into the stability of binding poses and the conformational changes that may occur upon binding.

Pharmacophore Modeling: Identifying the key chemical features of the this compound scaffold that are essential for biological activity, allowing for the virtual screening of large compound libraries to find new hits.

Table 2 summarizes the application of these computational tools in the study of this compound and its derivatives.

Computational Method Application in this compound Research Example
Molecular Docking Predicting binding poses and interactions with receptor sites.Simulating the binding of (R)- and (S)-salsolinol to the μ-opioid and D2 dopamine receptors to explain stereospecific activity. frontiersin.orgnih.govacs.org
PASS (Prediction of Activity Spectra for Substances) Analysis Predicting the biological activity profile of novel compounds.Used to predict the potential of a dihydroisoquinoline derivative to affect muscle contractility. nih.gov
CoMFA (Comparative Molecular Field Analysis) Developing 3D-QSAR models to guide inhibitor design.Employed to create models for phenylethanolamine N-methyltransferase inhibitors based on a related tetrahydroisoquinoline scaffold. ebi.ac.uk
TDDFT (Time-Dependent Density Functional Theory) Simulating and predicting UV-Vis electronic spectra.Used for the computational study of hydroxyquinolines to compare with experimental data. researchgate.net

Mechanistic Deep Dive into Receptor and Pathway Interactions

Understanding precisely how this compound derivatives interact with their biological targets at a molecular level is crucial for developing safer and more effective drugs. Future research will involve a "mechanistic deep dive" using a combination of advanced biochemical, biophysical, and cellular techniques.

Key areas for mechanistic investigation include:

Receptor Signaling Bias: Investigating whether derivatives act as biased agonists or antagonists at G protein-coupled receptors (GPCRs). For example, studies have shown that while salsolinol activates the G-protein pathway of the μ-opioid receptor, it does not promote the recruitment of β-arrestin, indicating a potential for biased signaling. nih.gov This could be exploited to develop drugs with fewer side effects.

Allosteric Modulation: Exploring the possibility that some derivatives bind to allosteric sites on their target proteins, rather than the primary (orthosteric) binding site. Allosteric modulators can offer greater selectivity and a finer degree of control over protein function.

Enzyme Kinetics: Performing detailed kinetic analyses to determine the precise mechanism of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive). Studies on tyrosine hydroxylase show that 6,7-dihydroxylated tetrahydroisoquinolines act as inhibitors by mimicking catecholamine feedback regulation, an effect that is reversible by protein kinase A. ebi.ac.uk

Cellular Pathway Analysis: Using techniques like transcriptomics and proteomics to understand the global effects of these compounds on cellular signaling pathways, moving beyond a single target to a systems-level understanding of their mechanism of action.

A deeper understanding of these mechanisms will be fundamental to translating the biological activities of this compound derivatives into tangible therapeutic benefits.

Development of Next-Generation Chemical Probes and Research Tools

The development of high-quality chemical probes is essential for validating new drug targets and dissecting complex biological pathways. nih.gov The this compound scaffold is an excellent starting point for creating next-generation research tools due to its inherent biological activity and synthetically tractable nature.

Future efforts in this area will focus on designing and synthesizing:

Activity-Based Probes (ABPs): These probes contain a reactive group that allows them to covalently bind to their target protein. An ABP based on the this compound core could be used to identify and profile the cellular targets of these compounds with high specificity. mdpi.comqub.ac.uk

Photoaffinity Probes: Incorporating a photoreactive group (like a diazirine or benzophenone) into the this compound structure. mdpi.com Upon photoactivation, these probes form a covalent bond with their target, enabling robust target identification even for non-covalent interactions.

Fluorescent Probes: Attaching a fluorophore to the scaffold to create probes that can be used to visualize the subcellular localization of their targets in living cells using advanced microscopy techniques.

Bifunctional Molecules and Degraders (PROTACs): Designing molecules that link a this compound-based ligand to an E3 ubiquitin ligase-recruiting moiety. Such a molecule could induce the targeted degradation of a specific protein, offering a powerful method for studying protein function and as a potential therapeutic strategy.

The creation of these sophisticated chemical tools will not only advance our understanding of the fundamental biology associated with the this compound scaffold but also pave the way for novel therapeutic interventions. frontiersin.org

Q & A

Q. What are the established protocols for synthesizing and characterizing 6,7-dihydroxyisoquinoline derivatives?

Methodological Answer: Synthesis typically involves metal-halogen exchange followed by fluoride-induced elimination, as seen in o-dihalides or o-silyl triflates . Characterization requires nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D techniques like COSY, NOESY, HMBC) to confirm regiochemistry and stereochemistry. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for purity assessment .

Q. How can researchers validate the purity of this compound for pharmacological studies?

Methodological Answer: Use pharmacopeial standards (e.g., USP, EP) for calibration. Perform method validation (AMV) via HPLC with UV detection or liquid chromatography-mass spectrometry (LC-MS). Include retention time matching, spiking experiments, and spectral comparisons against certified reference materials .

Q. What analytical techniques are suitable for resolving structural ambiguities in dihydroisoquinoline derivatives?

Methodological Answer: X-ray crystallography provides definitive structural elucidation. For dynamic systems, variable-temperature NMR or density functional theory (DFT) calculations (e.g., M06-2X/6-311+G(2df,p)) predict electronic and steric effects influencing regioselectivity .

Advanced Research Questions

Q. How do electronic and steric factors govern the regioselectivity of this compound in Diels-Alder reactions?

Methodological Answer: Computational modeling using DFT (e.g., M06-2X) reveals polarization effects in the dihydroisoquinoline core. Electron-donating groups enhance electrophilicity at specific positions, favoring anti-adducts. Experimental validation involves synthesizing derivatives with varied substituents and analyzing reaction outcomes via 2D NMR .

Q. How can contradictory data on dihydroisoquinoline reactivity be resolved in cycloaddition studies?

Methodological Answer: Reconcile discrepancies by comparing computational predictions (e.g., frontier molecular orbital analysis) with experimental kinetics. Use isotopic labeling (e.g., deuterated analogs) to track reaction pathways. Cross-validate findings with multiple spectroscopic techniques (e.g., HSQC, HMBC) .

Q. What strategies ensure reproducibility in cell-based assays involving this compound derivatives?

Methodological Answer: Standardize cell lines, culture conditions, and compound solubility (e.g., DMSO concentration ≤0.1%). Include positive/negative controls (e.g., Ferrostatin-1 for ferroptosis studies) and validate results via dose-response curves and orthogonal assays (e.g., flow cytometry, caspase activity assays) .

Q. How do storage conditions impact the stability of this compound hydrochloride?

Methodological Answer: Store under inert atmosphere at –20°C to prevent hydrolysis. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and quantify impurities using stability-indicating HPLC methods. Avoid prolonged storage; requalify batches before critical experiments .

Methodological Guidelines

  • Data Analysis : Apply statistical tests (e.g., Student’s t-test, ANOVA) to confirm significance. Justify test selection based on data distribution (parametric vs. non-parametric) .
  • Literature Review : Prioritize peer-reviewed journals over vendor databases. Cross-reference synthetic protocols with mechanistic studies to identify knowledge gaps .
  • Ethical Compliance : Adhere to institutional guidelines for chemical handling and disposal. Document safety protocols (e.g., fume hood use, PPE) in experimental reports .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.